molecular formula C7H13FN2O B1476400 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one CAS No. 2002774-30-1

2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Cat. No.: B1476400
CAS No.: 2002774-30-1
M. Wt: 160.19 g/mol
InChI Key: RKBZMGSBDOPBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine ring, a common structural motif in bioactive molecules, which is strategically substituted with a fluorine atom at the 3-position. The fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable probe for studying structure-activity relationships . The compound's structure is part of a broader class of 2-amino-1-(piperidin-1-yl)ethanones, which are known to serve as key intermediates and scaffolds in the development of novel therapeutic agents . Researchers utilize this chemical class to explore mechanisms related to enzyme inhibition, particularly in the context of DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which is a validated target for overcoming chemoresistance in cancer treatment . Its primary value lies in its application as a building block for the synthesis of more complex, target-specific molecules, including heterocyclic compounds investigated for their antineoplastic (anti-cancer) and immunomodulatory activities . The compound is offered strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals and must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-1-(3-fluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O/c8-6-2-1-3-10(5-6)7(11)4-9/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBZMGSBDOPBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

A Fluorinated Peptidomimetic Scaffold for Drug Discovery[1]

Executive Summary & Compound Identity

2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one (often referred to as Glycyl-3-fluoropiperidine) is a specialized bifunctional building block used in the synthesis of bioactive small molecules, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and other proline-mimetic therapeutics.[1][2]

This compound merges a flexible glycine linker with a rigidified, fluorinated piperidine ring. The introduction of the fluorine atom at the C3 position is not merely cosmetic; it fundamentally alters the ring's conformational landscape through stereoelectronic effects, enhancing metabolic stability and modulating the lipophilicity profile compared to its non-fluorinated parent.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one
Common Name Glycyl-3-fluoropiperidine
Molecular Formula C

H

FN

O
Molecular Weight 160.19 g/mol
CAS Number (Analog) Note: Specific CAS not widely listed.[1] Analogous to 5437-48-9 (non-fluoro HCl salt).[1]
SMILES NCC(=O)N1CCCC(F)C1
Structural Class Fluorinated Amino-Amide / Peptidomimetic

Physicochemical Properties Matrix

The following data synthesizes predicted values based on structure-activity relationship (SAR) data of fluorinated piperidines and experimental data from the non-fluorinated analog (2-Amino-1-(piperidin-1-yl)ethanone).

PropertyValue / RangeContext & Mechanistic Insight
Physical State Solid (as HCl/TFA salt)Free base is likely a viscous oil; typically isolated as a hygroscopic hydrochloride or trifluoroacetate salt for stability.[1]
Solubility High (>50 mg/mL in Water)The primary amine and amide functionality confer high aqueous solubility. Soluble in MeOH, DMSO; limited solubility in non-polar solvents (Hexane).
LogP (Predicted) 0.2 – 0.5The fluorine atom increases lipophilicity (

LogP

+0.25) compared to the non-fluorinated parent (LogP

0.0), improving membrane permeability while retaining water solubility.
pKa (Amine) 8.1 – 8.4The terminal primary amine is basic. The electron-withdrawing fluorine is distant (5 bonds away), having minimal inductive effect on the glycine amine's pKa.
H-Bond Donors 2Derived from the primary amine (-NH

).[1]
H-Bond Acceptors 2The amide carbonyl oxygen and the fluorine atom (weak acceptor).
Polar Surface Area ~46 Å

Ideal for CNS penetration and oral bioavailability (Rule of 5 compliant).

Structural Analysis: The "Fluorine Effect"

In medicinal chemistry, replacing a hydrogen with fluorine is a strategic maneuver. For this molecule, the C3-fluorine dictates the 3D shape of the piperidine ring.

Stereoelectronic Control

Unlike a standard piperidine chair which flips rapidly, the 3-fluoropiperidine moiety exhibits a preference for the axial conformation of the C-F bond.

  • Mechanism: This is driven by the Charge-Dipole Interaction.[1] In the amide form, the dipole of the C-F bond aligns antiparallel to the dipole of the adjacent N-C bonds, stabilizing the axial conformer.

  • Impact: This "conformational locking" reduces the entropic penalty upon binding to a protein target (e.g., an enzyme active site), potentially increasing potency.

Diagram 1: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference driven by the fluorine substituent.

Conformation cluster_0 Thermodynamic Preference Equatorial Equatorial Conformer (Higher Energy) Axial Axial Conformer (Stabilized by Dipole) Equatorial->Axial Equilibrium Shifts Interaction Stereoelectronic Effect (Charge-Dipole) Interaction->Axial Stabilizes

Caption: The C3-Fluorine atom stabilizes the axial conformation, rigidifying the piperidine ring.

Synthesis & Manufacturing Protocol

As this compound is often generated in situ or as a custom intermediate, a robust, self-validating synthesis protocol is required. This workflow utilizes a standard peptide coupling strategy.

Reagents
  • Starting Material A: N-Boc-Glycine (CAS 4530-20-5)[1]

  • Starting Material B: 3-Fluoropiperidine Hydrochloride (CAS 116574-75-5)[1]

  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Step-by-Step Methodology
  • Activation: Dissolve N-Boc-Glycine (1.0 equiv) in DCM. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Coupling: Add 3-Fluoropiperidine HCl (1.0 equiv) slowly. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The amine spot should disappear.

  • Work-up: Wash with 1N HCl (remove unreacted amine), Sat. NaHCO

    
     (remove unreacted acid), and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.

    • Checkpoint: Monitor by LC-MS.[1] Look for the mass peak [M+H]

      
       = 161.1.
      
  • Isolation: Evaporate volatiles. Triturate with diethyl ether to precipitate the Trifluoroacetate salt .

Diagram 2: Synthesis Workflow

Synthesis Start Start: N-Boc-Glycine + 3-Fluoropiperidine HCl Activation Activation: Add HATU / DIPEA (0°C, 15 min) Start->Activation Coupling Coupling Reaction: Amide Bond Formation (RT, 4-6 hrs) Activation->Coupling Check1 QC Checkpoint: TLC / LC-MS Coupling->Check1 Deprotection Deprotection: DCM / TFA (4:1) Removal of Boc Group Check1->Deprotection Conversion >95% Final Final Product: 2-Amino-1-(3-fluoropiperidin-1-yl)ethanone (TFA Salt) Deprotection->Final

Caption: Step-wise synthesis pathway from commercial reagents to the final amino-amide salt.

Analytical Characterization Standards

To ensure the integrity of the compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[4][5][6][7]
  • 
    F-NMR:  This is the most diagnostic test.[1] Expect a multiplet around -170 to -190 ppm  (relative to CFCl
    
    
    
    ).[1] The signal may split due to the presence of rotamers around the amide bond.
  • 
    H-NMR (DMSO-d
    
    
    
    ):
    • 
       8.0–8.2 (br s, 3H): Ammonium protons (-NH
      
      
      
      ).
    • 
       4.5–4.8 (dm, 1H): The proton geminal to Fluorine (H-C-F). Large coupling constant (
      
      
      
      Hz).[1]
    • 
       3.8 (s, 2H): Glycine methylene protons (-CH
      
      
      
      -NH
      
      
      ).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (Positive Mode).

  • Target Ion: [M+H]

    
     = 161.1.
    
  • Fragmentation: In MS/MS, look for the loss of the glycine fragment (mass ~57) or the fluoropiperidine fragment (mass ~102).

Stability & Handling

  • Hygroscopicity: As a primary amine salt (HCl or TFA), the compound is highly hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Amide Bond Stability: The amide bond is robust under neutral conditions but will hydrolyze in strong acid (>6N HCl) or base (>1N NaOH) at elevated temperatures.

  • Racemization: If using a chiral version (e.g., (3R)-fluoropiperidine), the stereocenter at C3 is stable. However, the glycine alpha-carbon is achiral, so no epimerization risk exists there.

References

  • Conformational Analysis of Fluorinated Piperidines: Title: "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Fluorine in Medicinal Chemistry (Review): Title: "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Source: PMC / NIH. URL:[Link]

Sources

therapeutic potential of 3-fluoropiperidine derivatives in drug discovery

[1][2]

Executive Summary

In the high-stakes arena of medicinal chemistry, the 3-fluoropiperidine moiety has emerged as a high-value pharmacophore, offering a unique solution to the "basicity-lipophilicity" trade-off. Unlike simple bioisosteres, the introduction of a fluorine atom at the C3 position of a piperidine ring exerts profound stereoelectronic effects—modulating pKa, enforcing specific conformations via the gauche effect, and blocking metabolic soft spots. This guide provides a technical roadmap for leveraging 3-fluoropiperidine derivatives to optimize lead compounds, supported by validated synthetic protocols and mechanistic case studies.

The "Fluorine Effect": Stereoelectronic Mechanics

The utility of 3-fluoropiperidine extends beyond simple metabolic blocking. It acts as a conformational switch and an electronic tuner.

Basicity Modulation ( -Induction)

The piperidine nitrogen is typically highly basic (


  • Mechanism: The highly electronegative fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (

    
    ).
    
  • Result: This pulls electron density away from the adjacent nitrogen lone pair, lowering the

    
     by 2–3 log units (typically to the 8.0–9.0 range).
    
  • Therapeutic Impact: At physiological pH (7.4), a larger fraction of the molecule remains uncharged, significantly enhancing passive diffusion across the blood-brain barrier (BBB) and gut membrane.

Conformational Locking (The Gauche Effect)

Unlike non-fluorinated piperidines which exist in a flexible chair equilibrium, 3-fluoropiperidines exhibit a strong preference for the axial conformation of the fluorine substituent.

  • Hyperconjugation: This is driven by the donation of electron density from the antiperiplanar C–H ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     bond into the low-lying C–F 
    
    
    antibonding orbital (
    
    
    ).
  • Dipole Minimization: In the protonated form (ammonium species), the axial C-F bond is antiparallel to the N-H bond, creating a favorable charge-dipole interaction (

    
    ).
    
  • Design Utility: This "locks" the vector of substituents attached to the nitrogen, allowing for precise positioning of pharmacophores within a binding pocket.

Metabolic Stability

The C3 position of piperidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy



Visualization: Stereoelectronic Logic Flow

GUnsubUnsubstituted Piperidine(Flexible, High pKa ~11)FluorinationC3-FluorinationUnsub->FluorinationInductionInductive Effect (-I)Reduces N-basicityFluorination->InductionGaucheGauche Effect(Sigma C-H -> Sigma* C-F)Fluorination->GaucheMetabC-F Bond StrengthBlocks CYP OxidationFluorination->MetabPermeabilityIncreased Permeability(Lower % Ionized)Induction->PermeabilityRigidityConformational Lock(Axial Preference)Gauche->RigidityStabilityExtended Half-life(Metabolic Stability)Metab->Stability

Caption: Mechanistic impact of C3-fluorination on piperidine physicochemical properties.

Strategic Synthesis: The Glorius Protocol

While early methods relied on deoxofluorination of hydroxypiperidines (often yielding mixtures due to rearrangements), the modern gold standard is the cis-selective hydrogenation of fluoropyridines . This method, pioneered by the Glorius group, allows for the direct conversion of commercially available fluoropyridines into high-value chiral fluoropiperidines.[1]

Protocol: Pd-Catalyzed Hydrogenation of 3-Fluoropyridine

Objective: Synthesis of cis-3-fluoro-4-substituted-piperidines.

Materials:

  • Substrate: 3-Fluoro-4-alkylpyridine (1.0 equiv)

  • Catalyst: 5 wt% Pd/C (10 mol% loading) or Pd(OH)₂/C for difficult substrates.

  • Solvent: Methanol (MeOH) or THF/Water mixture (acidic buffer often required).

  • Hydrogen Source:

    
     gas (balloon or moderate pressure 5-10 bar).
    
  • Additives: L-Tartaric acid (if chiral resolution is integrated downstream) or HCl (1.0 equiv) to activate the pyridine ring.

Step-by-Step Methodology:

  • Preparation: In a glovebox or well-ventilated fume hood, charge a high-pressure hydrogenation vessel (autoclave) with the 3-fluoropyridine substrate (e.g., 1.0 mmol).

  • Activation: Add solvent (MeOH, 5 mL) and concentrated HCl (1.0 equiv, 1.0 mmol) to form the pyridinium salt in situ. Note: Protonation facilitates the reduction of the electron-deficient pyridine ring.

  • Catalyst Addition: Carefully add 5 wt% Pd/C (100 mg). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Seal the vessel, purge with

    
     (3x), then charge with 
    
    
    to 10 bar. Stir vigorously at room temperature (
    
    
    ) for 12–24 hours.
  • Workup: Carefully vent

    
    . Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The product is obtained as the hydrochloride salt.

  • Stereochemical Verification: Analyze via

    
     NMR and 
    
    
    NMR. The cis-isomer is typically dominant (>95:5 dr) due to the catalyst approaching the less hindered face relative to the fluorine/substituent interaction.
Synthetic Workflow Diagram

SynthesisStartStart: 3-FluoropyridineActivationActivation: Add HCl/MeOH(Forms Pyridinium Salt)Start->ActivationCatalysisCatalysis: Pd/C (5 wt%), H2 (10 bar)Stir 24h @ 25°CActivation->CatalysisFiltrationWorkup: Celite Filtration(Remove Pd)Catalysis->FiltrationProductProduct: cis-3-Fluoropiperidine HCl(>95:5 dr)Filtration->Product

Caption: Step-by-step workflow for the cis-selective hydrogenation of 3-fluoropyridines.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

This case study exemplifies the "Rescue Strategy" using 3-fluoropiperidine.

  • The Problem: The initial lead compound (a KSP inhibitor for cancer therapy) contained a standard piperidine ring. While potent, it suffered from being a strong substrate for P-glycoprotein (P-gp) , an efflux pump that prevents drugs from entering cells/tumors. This was linked to the high basicity of the piperidine nitrogen (

    
    ).
    
  • The Intervention: Merck chemists introduced a fluorine atom at the 3-position.

  • The Result:

    • pKa Shift: The

      
       dropped to ~7.6 (axial fluorine).[2]
      
    • Efflux Ratio: P-gp efflux was significantly reduced because the transporter prefers cationic substrates; the neutral form dominated at physiological pH.

    • Outcome: MK-0731 advanced to clinical trials with improved oral bioavailability and cellular potency.

Quantitative Comparison:

PropertyOriginal Lead (Piperidine)MK-0731 (3-F-Piperidine)Impact
pKa ~9.57.6Reduced basicity (closer to neutral at pH 7.4)
P-gp Efflux High (Ratio > 20)Low (Ratio < 2)Improved intracellular concentration
hERG Binding High RiskLow RiskReduced cardiotoxicity potential
Conformation Flexible ChairRigid Axial-FImproved binding entropy

Experimental Validation Pipeline

To validate the therapeutic potential of a new 3-fluoropiperidine derivative, the following assay cascade is recommended.

Physicochemical Profiling
  • pKa Determination: Use potentiometric titration (e.g., Sirius T3) to confirm the shift in basicity. Target range: 7.5–8.5.

  • LogD (pH 7.4): Measure via shake-flask method or HPLC. Fluorine typically increases lipophilicity slightly, but the reduction in ionization often compensates, improving overall LogD.

In Vitro Stability
  • Microsomal Stability: Incubate with human liver microsomes (HLM) + NADPH. Monitor intrinsic clearance (

    
    ). The 3-F derivative should show lower clearance than the des-fluoro analog due to blocked 
    
    
    -oxidation.
Conformational Analysis[3]
  • NMR Spectroscopy: Use

    
     coupling constants.
    
    • 
       Hz.
      
    • 
       couplings will reveal if the ring is locked in a specific chair conformation.
      
  • X-Ray Crystallography: Essential for confirming the absolute configuration if chiral synthesis was used.

References

  • Glorius, F., et al. (2019).[1] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Link

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link

  • Cox, C. D., et al. (2008).[2] Kinesin Spindle Protein (KSP) Inhibitors.[2] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Volochnyuk, D. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link

Fluorine-Scanning in Piperidine Scaffolds: Stability, Basicity, and Synthetic Fidelity

[1]

Executive Summary

The piperidine ring is the most frequently used nitrogen heterocycle in U.S. FDA-approved drugs. However, its high basicity (

11

Part 1: The Physicochemical Matrix (Basicity & Lipophilicity)

The introduction of fluorine into a piperidine ring exerts a strong electron-withdrawing inductive effect (


Data: Impact of Fluorination on Piperidine

The following table summarizes the impact of fluorine regiochemistry on basicity. Note the "Axial vs. Equatorial" nuance: the axial C-F bond stabilizes the protonated ammonium species via charge-dipole interaction, resulting in a slightly higher

2
Scaffold VariantSubstitution Pattern

(Approx.)

(vs. Parent)
Key Property Impact
Piperidine Unsubstituted~11.2-High hERG risk; Lysosomal trapping.
3-Fluoropiperidine Monosubstituted~9.0 – 9.5-1.7 to -2.2Improved permeability; Moderate metabolic block.[1][3]
3,3-Difluoropiperidine Gem-difluoro~6.5 – 7.0-4.2 to -4.7Significant basicity drop; Neutral at pH 7.[1][3]4.
4,4-Difluoropiperidine Gem-difluoro~8.5-2.7Balanced profile; Blocks 4-position oxidation.[1][3]
MK-0731 Analog cis-3-F, 4-subst.[1][2][3][4]7.6-3.6Optimized for KSP inhibition (See Case Study).

Technical Insight: The depression of


 correlates with the number of bonds between the fluorine and the nitrogen. However, the orientation of the C-F bond relative to the N-H bond in the protonated species is equally critical.

Part 2: Conformational Locking (The Gauche Effect)

Unlike the classic steric demand of alkyl groups (which prefer the equatorial position), fluorine on a piperidine ring is subject to stereoelectronic forces.

  • The Gauche Effect: In 1,2-difluoroethane, the gauche conformer is more stable than the anti due to

    
     hyperconjugation. In piperidines, this manifests as a preference for the fluorine to be gauche to the nitrogen lone pair.
    
  • Charge-Dipole Stabilization: In the protonated (ammonium) form, a 3-fluoro substituent often prefers the axial position. This places the partially negative fluorine (

    
    ) in close proximity to the positively charged proton on nitrogen (
    
    
    ), creating a stabilizing electrostatic interaction.
Visualization: Conformational Equilibrium

The following diagram illustrates the competing forces driving the axial preference in protonated 3-fluoropiperidines.

ConformationalStabilitycluster_legendStability OutcomeEquatorialEquatorial Conformer(Sterically Favored)AxialAxial Conformer(Stereoelectronically Favored)Equatorial->Axial Protonation (pH < pKa)Axial->Equatorial DeprotonationResultResult: Rigidified ScaffoldReduced Entropic Penalty in BindingAxial->ResultFactorsDriving Forces:1. Charge-Dipole (N-H+ ... F-)2. HyperconjugationFactors->Axial Stabilizes

Caption: Stereoelectronic stabilization of the axial conformer in protonated 3-fluoropiperidines reduces conformational entropy, potentially increasing binding affinity.

Part 3: Metabolic Fortification (Blocking CYP450)[2]

Metabolic stability is often the primary driver for fluorination. The piperidine ring is susceptible to oxidative attack by Cytochrome P450 enzymes at two distinct "soft spots":

  • 
    -Carbon Oxidation:  Attack at C2/C6 leads to unstable hemiaminals, which collapse to lactams or ring-opened aldehydes.[1]
    
  • Remote Hydroxylation: Attack at C3/C4 (typical aliphatic oxidation).

Mechanism of Stabilization: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Furthermore, the high electronegativity of fluorine deactivates adjacent C-H bonds toward the Hydrogen Atom Transfer (HAT) mechanism utilized by CYP450 high-valent iron-oxo species.[3]

Part 4: Authoritative Case Study (MK-0731)[1][4]

Compound: MK-0731 (Kinesin Spindle Protein Inhibitor) Source: Merck Research Laboratories (Cox et al., J. Med.[1][3] Chem. 2008)[2][4][5]

The Challenge: The initial lead compound possessed a highly basic piperidine nitrogen (

The Fluorine Solution: Researchers introduced a fluorine atom at the C3 position of the piperidine ring.

  • Stereochemistry: They specifically synthesized the cis-3-fluoro isomer.[1]

  • Outcome:

    • Basicity: Lowered

      
       to 7.6.
      
    • Efflux: Reduced P-gp ratio significantly.

    • Stability: The axial fluorine orientation (in the protonated form) locked the conformation, improving selectivity for KSP over hERG.

This example validates the "Physicochemical Matrix" presented in Part 1: Fluorine is not just a metabolic blocker; it is a pKa tuner.

Part 5: Experimental Protocols (Synthetic Fidelity)

Synthesizing fluorinated piperidines from hydroxylated precursors using Deoxofluorination reagents (e.g., DAST, Deoxo-Fluor) is a standard but risky protocol.[1] It is prone to ring contraction , where a 3-hydroxypiperidine rearranges to a fluoromethyl-pyrrolidine.[1]

Protocol: Safe Deoxofluorination of N-Protected 3-Hydroxypiperidine

Objective: Synthesize 3-fluoropiperidine while minimizing ring contraction.

Reagents:

  • Substrate: N-Boc-3-hydroxypiperidine (1.0 eq)[1][3]

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Temperature: -78°C to RT[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve N-Boc-3-hydroxypiperidine in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to -78°C (dry ice/acetone bath). This is critical to control the exotherm and kinetic rate of the rearrangement.

  • Reaction: Add DAST dropwise via syringe. Stir at -78°C for 1 hour.

  • Warming: Allow the reaction to warm to Room Temperature (RT) slowly over 4 hours.

    • Note: Rapid warming promotes the formation of the aziridinium intermediate that leads to ring contraction.

  • Quenching: Pour the mixture into saturated aqueous

    
     (Caution: Vigorous gas evolution).
    
  • Analysis: Analyze crude via

    
     NMR.
    
    • Piperidine Product: ~ -180 to -200 ppm (doublet of multiplets).

    • Pyrrolidine Byproduct:[1][6][7] Distinct shift; check integration ratio.

Visualization: The Ring Contraction Trap

This diagram explains the mechanism you must avoid during synthesis.

DAST_MechanismStart3-Hydroxypiperidine(Alcohol)ActivatedActivated Species(-OSF2NEt2)Start->Activated + DASTAziridiniumBicyclic Aziridinium Ion(CRITICAL INTERMEDIATE)Activated->Aziridinium IntramolecularDisplacementPathAPath A: Attack at C3(Direct Displacement)Aziridinium->PathA F- attack(Kinetic Control)PathBPath B: Attack at C2(Ring Contraction)Aziridinium->PathB F- attack(Thermodynamic)ProdA3-Fluoropiperidine(Desired)PathA->ProdAProdB2-(Fluoromethyl)pyrrolidine(Undesired Byproduct)PathB->ProdB

Caption: The DAST-mediated fluorination proceeds via an aziridinium ion.[1][3] Nucleophilic attack at the wrong carbon leads to ring contraction (pyrrolidine formation).

References

  • Cox, C. D., et al. (2008).[1] "Kinesin Spindle Protein (KSP) Inhibitors.[2][4][8][9] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[2][3][4][5] Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008).[1] "Fluorine in drug design." Chemical Society Reviews.[1]

  • Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Champagne, P. A., et al. (2015).[1] "Stereoelectronically Controlled Cylization: Synthesis of Fluorinated Piperidines." Angewandte Chemie International Edition.

  • Morgenthaler, M., et al. (2007).[1] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicity." ChemMedChem.

An In-depth Technical Guide to 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The piperidine ring, being the most prevalent saturated N-heterocycle in pharmaceuticals, is a frequent target for such modifications.[3] This guide focuses on the pharmaceutical intermediate, 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one, a building block that combines the conformational constraints and modulated basicity of a 3-fluoropiperidine moiety with a reactive aminoethanone handle. While this specific intermediate is not extensively documented in public literature, this paper will provide a comprehensive technical overview based on established principles of organic synthesis, medicinal chemistry, and analytical science. We will explore its inferred properties, propose robust synthetic routes, and discuss its potential applications in the development of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Piperidines

Heterocyclic frameworks are fundamental to the design of bioactive molecules, with a significant percentage of FDA-approved drugs containing at least one such ring system. Among these, the piperidine motif is ubiquitous due to its ability to confer favorable properties such as aqueous solubility and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[3]

The introduction of fluorine into the piperidine ring can profoundly influence a molecule's properties in several ways:[1][2][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[1][4]

  • Basicity (pKa) Modulation: The high electronegativity of fluorine can lower the pKa of a nearby nitrogen atom through inductive effects. This is crucial for optimizing drug-receptor interactions and improving oral bioavailability by reducing unwanted interactions with channels like the hERG potassium ion channel.[5]

  • Conformational Control: Fluorine substitution can create a conformational bias in the piperidine ring. For instance, in N-protonated 3-fluoropiperidine salts, the fluorine atom strongly prefers an axial orientation, which can be exploited to lock a molecule into a specific bioactive conformation.[4][6]

  • Lipophilicity and Permeability: Fluorination can alter a compound's lipophilicity (LogP/LogD), which affects its solubility, membrane permeability, and overall pharmacokinetic profile.[4][7]

2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one serves as a key intermediate that encapsulates these benefits, providing a readily functionalizable amino group for further elaboration into a diverse range of potential drug candidates.

Proposed Synthesis Methodologies

A practical synthesis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one can be envisioned as a multi-step process starting from commercially available 3-fluoropiperidine. The core transformation is the N-acylation of the piperidine nitrogen, followed by the introduction or deprotection of the terminal amino group.

Route 1: Acylation with a Protected Amino Acid Precursor

This is a robust and common method for constructing such intermediates. It involves the acylation of 3-fluoropiperidine with an N-protected 2-aminoacetyl chloride, followed by deprotection.

Step 1: N-Acylation of 3-Fluoropiperidine The secondary amine of 3-fluoropiperidine is reacted with a suitable 2-chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution. The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl byproduct.[8][9]

Step 2: Azide Formation and Reduction (or Direct Amination) The resulting 2-chloro-1-(3-fluoropiperidin-1-yl)ethan-1-one is then converted to the final product. A common method involves reaction with sodium azide to form an organic azide, which is subsequently reduced to the primary amine using a reducing agent like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Alternatively, direct amination of the chloro-intermediate can be achieved using ammonia or a protected amine equivalent, though this can sometimes lead to side products.

Experimental Protocol: Proposed Synthesis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Hydrochloride

Part A: Synthesis of 2-Chloro-1-(3-fluoropiperidin-1-yl)ethan-1-one

  • To a stirred solution of 3-fluoropiperidine (1.0 eq.) and triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloro-intermediate, which can be purified by column chromatography.

Part B: Synthesis of 2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one

  • Dissolve the chloro-intermediate from Part A (1.0 eq.) in a polar aprotic solvent like DMF or acetone.

  • Add sodium azide (1.5 eq.) and stir the mixture at room temperature or with gentle heating (50-60 °C) for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate to yield the azido-intermediate.

Part C: Reduction to 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Hydrochloride

  • Dissolve the azido-intermediate from Part B in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt of the final product.

  • Filter the solid, wash with a cold solvent, and dry under vacuum.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction & Salt Formation A 3-Fluoropiperidine C 2-Chloro-1-(3-fluoropiperidin-1-yl)ethan-1-one A->C Triethylamine, DCM, 0°C to RT B Chloroacetyl Chloride B->C E 2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one C->E DMF or Acetone D Sodium Azide D->E H 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one HCl E->H Methanol F H2, Pd/C F->H G HCl G->H

Caption: Proposed synthetic pathway for 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one HCl.

Physicochemical Properties: An Inferential Analysis

The properties of the title compound can be predicted by considering the contributions of its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₃FN₂OBased on structure
Molecular Weight 160.19 g/mol Based on structure
Appearance Likely a solid at room temperature (as the HCl salt)Similar amino-ethanone hydrochlorides are solids.[10]
pKa Estimated pKa of the piperidine nitrogen will be lower than that of piperidine itself (~11.2) due to the electron-withdrawing effect of the fluorine and the amide group. The terminal amine pKa will be in the typical range for a primary amine.Fluorine's inductive effect reduces the basicity of nearby amines.[4][5]
Lipophilicity (LogP) The fluorine atom is expected to increase lipophilicity compared to the non-fluorinated analog, though the overall molecule will have significant polarity due to the amine and amide groups.The effect of fluorine on lipophilicity is context-dependent but generally increases it in aliphatic systems.[5][7]
Conformational Preference The 3-fluoropiperidine ring is expected to exhibit a preference for the fluorine atom in the axial position, especially when protonated.This is driven by favorable charge-dipole interactions and hyperconjugation.[4][6][11]

Applications in Drug Development

This intermediate is a valuable starting point for synthesizing a wide range of more complex molecules, particularly those targeting CNS disorders, inflammation, and other areas where piperidine-containing drugs have shown efficacy. The primary amino group serves as a versatile handle for various chemical transformations.

Potential Synthetic Elaborations:

  • Reductive Amination: To introduce substituted alkyl groups.

  • Amide/Sulfonamide Formation: To connect to other molecular fragments.

  • Urea/Thiourea Formation: By reaction with isocyanates or isothiocyanates.

  • Heterocycle Formation: Serving as a building block for more complex ring systems.

Logical Workflow for Drug Discovery Application

Drug_Discovery_Workflow Start 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Reaction Synthetic Elaboration (e.g., Amidation, Reductive Amination) Start->Reaction Library Library of Fluorinated Piperidine Derivatives Reaction->Library Screening High-Throughput Screening (Target-based assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing the title intermediate.

Analytical and Quality Control Procedures

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the intermediate.

TechniqueExpected Observations and Purpose
¹H NMR Will confirm the presence of protons on the piperidine ring and the ethanone backbone. The signals for protons near the fluorine atom will show characteristic splitting (J-coupling).
¹³C NMR Will show carbons of the piperidine ring and the carbonyl and methylene carbons of the side chain. The carbon atom bonded to fluorine will have a large one-bond C-F coupling constant.
¹⁹F NMR A crucial technique that will show a signal for the fluorine atom, confirming its presence. The coupling patterns can help elucidate the stereochemistry and conformational preference of the fluorine atom.[4][12]
Mass Spectrometry (MS) Will confirm the molecular weight of the compound. High-resolution MS (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the compound. Reversed-phase HPLC with a C18 or a specialized fluorinated stationary phase can be effective.[13][14][15] A suitable mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Infrared (IR) Spectroscopy Will show characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the amide, and the C-F bond.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols must be followed.

  • Handling: Should be handled in a well-ventilated area or a chemical fume hood.[16] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[17] Avoid inhalation of dust and contact with skin and eyes.[17][18]

  • Toxicity: While specific toxicity data is unavailable, piperidine and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin, potentially causing irritation, burns, and other adverse health effects.[17][18] The precursors, such as chloroacetyl chloride, are lachrymators and corrosive.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[16][20]

Conclusion

2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one represents a promising, albeit under-documented, pharmaceutical intermediate. By leveraging the well-established benefits of fluorine incorporation into the highly prevalent piperidine scaffold, this building block offers medicinal chemists a valuable tool for the synthesis of novel drug candidates with potentially enhanced metabolic stability, modulated basicity, and favorable conformational properties. The proposed synthetic routes are based on reliable and scalable chemical transformations, and the compound can be rigorously characterized using standard analytical techniques. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

  • N-heterocycles and their fluorinated analogues are prevalent in many fields of chemistry. In particular, they are an important class of compounds for bioactivity and drug discovery. (fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery)
  • The introduction of fluorinated groups into heterocycles represented a key step in modern medicinal chemistry, leading to the born of fluorinated heterocycles as important scaffolds able to combine and improve their properties. (Taylor & Francis)
  • The fusion of the above two individually dominating fields—heterocyclic framework and fluorine atom—in the potential drug compounds offers an even greater likelihood of discovering therapeutically useful agents. (Organic & Biomolecular Chemistry (RSC Publishing))
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Handling and Storage of Piperidine.
  • Heterocyclic derivatives grafted with fluorine atom(s) have attracted the attention of scientists due to the unique physicochemical properties of the C–F bond. (PMC)
  • Piperidine - SAFETY D
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (PMC)
  • ICSC 0317 - PIPERIDINE. (inchem.org)
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • 4-Piperidinopiperidine. (antibodies-online.com)
  • Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. (Transactions of the Faraday Society (RSC Publishing))
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Safety D
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (Wiley Online Library)
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
  • Practical and Scalable Synthesis of a Potent and Orally Bioavailable Non-peptidic Fibrinogen Receptor Antagonist. (Organic Syntheses)
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Deriv
  • 4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray.
  • Recent developments in methods for analysis of perfluorin
  • 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. (Merck)
  • Synthesis of N-acetyl-4-(2-chloro-4-acetyl-phenyl)-piperidine. (PrepChem.com)
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. (PubMed)
  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. (ChemScene)
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Supporting Information for Copper catalyzed synthesis of aryloxy tethered symmetrical 1,2,3-triazoles as potential antifungal agents targeting 14 α-demethylase. (rsc.org)
  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. (Sigma-Aldrich)
  • Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (PMC)
  • Chloroacetyl chloride. (Wikipedia)

Sources

Structural Analysis & Pharmacophore Definition

[1][2][3]

The core "amino-ethanone" pharmacophore is defined by the 2-amino-1-arylethanone skeleton. Unlike its reduced counterpart (phenethanolamine), the presence of the ketone at the

The Pharmacophoric Triangle

The biological activity of this scaffold relies on a three-point pharmacophore model:

  • Aromatic Centroid (Lipophilic): Interacts with hydrophobic pockets (e.g., Phe320 in DAT).

  • Ketone Carbonyl (H-Bond Acceptor): The

    
     hybridization planarizes the 
    
    
    -carbon, restricting conformational freedom compared to phenethylamines. It acts as a hydrogen bond acceptor.[1]
  • Amine Nitrogen (Positive Ionizable): At physiological pH (7.4), the amine is protonated. The ketone's electron-withdrawing nature lowers the pKa of this amine (approx. pKa 7.5–8.5) compared to non-oxidized amines (pKa ~10), facilitating better transport across the blood-brain barrier (BBB) due to a higher fraction of non-ionized species in the periphery.

Table 1: Physicochemical Comparison of Homologous Scaffolds

FeaturePhenethylamine

-Hydroxy Phenethylamine

-Amino Ketone (Phenacylamine)
Geometry FlexibleFlexibleSemi-rigid (Planar Carbonyl)
Amine pKa ~9.8–10.5~9.0–9.5~7.5–8.5 (Lower basicity)
Metabolic Stability MAO susceptibleMAO susceptibleResistant to MAO (Steric/Electronic)
Key Drug Class Stimulants (Amphetamine)

-Agonists (Norepinephrine)
Antidepressants (Bupropion)

Synthetic Methodologies

Accessing the amino-ethanone scaffold requires strategies that prevent self-condensation (pyrazine formation). Below are the two primary industry-standard routes.

Method A: The Classical -Halogenation/Amination (The "Workhorse")

This pathway is preferred for scale-up due to reagent availability. It involves the bromination of an acetophenone derivative followed by nucleophilic substitution.

  • Step 1:

    
    -Bromination using 
    
    
    or N-Bromosuccinimide (NBS).
  • Step 2: Nucleophilic displacement with a primary or secondary amine.

    • Critical Control Point: To prevent poly-alkylation (formation of tertiary amines from primary ones), the amine is often used in excess, or a protected amine (e.g., hexamethylenetetramine in the Delepine reaction) is employed.

Method B: Neber Rearrangement

For chiral synthesis or sterically crowded ketones, the Neber rearrangement of ketone oxime sulfonates provides access to

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways to the scaffold.

Synthesiscluster_legendLegendStartAcetophenone(Starting Material)Inter1α-Bromoacetophenone(Lachrymator)Start->Inter1Br2 / AcOH(Electrophilic Halogenation)Inter2Oxime TosylateStart->Inter2NH2OH, TsClProductα-Amino Ketone(Pharmacophore)Inter1->ProductR-NH2 / Base(SN2 Substitution)Azirine2H-AzirineIntermediateInter2->AzirineBase (Neber)Azirine->ProductH3O+ / Hydrolysiskey1Blue: Precursorkey2Yellow: Reactive Intermediatekey3Green: Target Scaffold

Caption: Divergent synthetic pathways (Halogenation vs. Neber Rearrangement) to access the

Pharmacological Profiles & SAR

The amino-ethanone scaffold is a "chameleon" in medicinal chemistry. Small substitutions dramatically shift the target profile.

CNS Targets: Monoamine Transporters (MATs)

The most validated application is the inhibition of Dopamine (DAT) and Norepinephrine (NET) transporters.

  • Mechanism: The scaffold mimics the endogenous substrate. However, the ketone group alters the binding mode, often shifting the drug from a "releaser" (like amphetamine) to a "reuptake inhibitor" (like bupropion).

  • SAR Rules:

    • N-Alkylation: Increasing steric bulk on the nitrogen (e.g., tert-butyl) reduces DAT releasing potential and increases NET selectivity. It also protects against metabolic deamination.

    • 
      -Substitution:  A methyl group at the 
      
      
      -position (creating a chiral center) is essential for potency (mimicking the methyl of amphetamine).
    • Ring Substitution:

      • 3-Cl (meta): Increases lipophilicity and metabolic stability (Bupropion).

      • 3,4-Methylenedioxy: Shifts activity towards Serotonin (SERT) (e.g., Methylone).

Antimicrobial & Quorum Sensing

Ortho-aminoacetophenone (2-aminoacetophenone) is a specific biomarker for Pseudomonas aeruginosa quorum sensing. Synthetic derivatives (chalcones derived from amino-ethanones) exhibit broad-spectrum antibacterial activity by disrupting cell wall synthesis or intercalating DNA.

Case Study: Bupropion (Wellbutrin)

Bupropion is the archetypal amino-ethanone drug.

  • Chemical Name: 3-chloro-N-(tert-butyl)-

    
    -ketoamphetamine.
    
  • Pharmacology: It acts as a dual NET/DAT reuptake inhibitor (NDRI).

  • Why the Amino-Ethanone Matters:

    • The ketone prevents the molecule from acting as a substrate for VMAT2, meaning it does not deplete monoamine vesicles (unlike methamphetamine).

    • The tert-butyl group prevents N-dealkylation, extending half-life.

    • The 3-chloro group prevents ring hydroxylation.

Experimental Protocol: Synthesis of -Amino Aryl Ketones

This protocol is designed for the synthesis of a secondary amino-ethanone derivative (e.g., for SAR exploration).

Safety Warning:

Phase 1: -Bromination
  • Dissolution: Dissolve substituted acetophenone (10 mmol) in glacial acetic acid (20 mL).

  • Catalysis: Add 2 drops of 48% HBr (autocatalytic initiation).

  • Addition: Add Bromine (

    
    , 10 mmol) dropwise over 30 minutes. Maintain temperature 
    
    
    to prevent poly-bromination.
  • Quench: Pour mixture into ice-water (100 mL). The product usually precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Phase 2: Amination (Substitution)
  • Preparation: Dissolve the

    
    -bromo ketone (5 mmol) in N-methyl-2-pyrrolidone (NMP) or Acetonitrile (15 mL).
    
  • Base/Amine: Add the primary amine (10 mmol, 2 equiv) or a mixture of amine (5 mmol) and

    
     (10 mmol).
    
    • Note: Using excess amine acts as a proton scavenger.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Dilute with diethyl ether, wash with water (3x) to remove NMP/salts. Dry organic layer over

    
    .
    
  • Isolation: Convert to the Hydrochloride salt by adding 1M HCl in ether. This stabilizes the amino-ketone, which can be unstable as a free base (dimerization risk).

Mechanism of Action Visualization

The following diagram details the synaptic mechanism of amino-ethanone antidepressants (NDRIs).

Mechanismcluster_synapseSynaptic Cleft DynamicsPresynapticPresynaptic Neuron(Release Site)DopamineDopamine (DA)Presynaptic->DopamineVesicular ReleasePostsynapticPostsynaptic Receptor(Signal Transduction)DATDopamine Transporter (DAT)[Target Protein]DAT->PresynapticRecycling (Blocked)Dopamine->PostsynapticActivationDopamine->DATReuptake (Normal)DrugAmino-Ethanone Inhibitor(e.g., Bupropion)Drug->DATAllosteric/CompetitiveBlockade

Caption: Mechanism of Action: The amino-ethanone scaffold blocks the reuptake transporter (DAT), increasing synaptic dopamine concentrations without triggering vesicular depletion.

References

  • Direct Synthesis of

    
    -Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. (2025).
    [Link]
    
  • Synthesis of

    
    -amino carbonyl compounds: a brief review. Organic & Biomolecular Chemistry. (2023).
    [Link]
    
  • Discovery of a Highly Selective

    
    -Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold. Journal of Medicinal Chemistry. (2022).[2][3]
    [Link][2]
    
  • 2-Amino-1-phenylethanol deriv

    
    -arrestin-biased 
    
    
    -adrenoceptor agonists.
    Acta Pharmacologica Sinica. (2019). [Link]
  • Bupropion: Pharmacology and Therapeutic Applications. Stanford School of Medicine / FDA Labeling Information. [Link]

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

The selective incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] Fluorinated amino acids and their derivatives, in particular, have emerged as valuable building blocks in the design of novel therapeutics, from enzyme inhibitors to peptide mimetics.[4][5][6]

This guide provides a comprehensive technical overview of the novel compound 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one . As this molecule is not readily found in commercial catalogs and lacks a registered CAS number, this document serves as a prospective guide for its synthesis, structural verification, and potential utility for researchers, scientists, and drug development professionals. We will proceed from first principles, outlining a plausible synthetic route, detailing the necessary analytical characterization to confirm its identity, and discussing its potential applications in medicinal chemistry.

Part 1: Proposed Synthesis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

The synthesis of the target compound can be logically approached in two main stages: first, the synthesis of the key intermediate, 3-fluoropiperidine, and second, its subsequent acylation with a protected aminoacetyl group, followed by deprotection.

Synthesis of the 3-Fluoropiperidine Intermediate

The creation of fluorinated piperidines is a non-trivial synthetic challenge.[7] A robust method involves the hydrogenation of a corresponding fluoropyridine precursor.[8]

Experimental Protocol: Synthesis of 3-Fluoropiperidine Hydrochloride

  • Hydrogenation Setup: To a high-pressure autoclave, add 3-fluoropyridine (1 equivalent) and a suitable solvent such as methanol.

  • Catalyst Addition: Carefully add a heterogeneous catalyst, for example, 5% Rhodium on alumina, under an inert atmosphere.

  • Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to approximately 50-60 bar. Heat the reaction mixture to 60-80°C and stir vigorously for 24-48 hours.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Salt Formation: Acidify the filtrate with a solution of HCl in ethanol or ether to precipitate the 3-fluoropiperidine hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the hydrochloride salt.

Causality: The use of a rhodium or palladium catalyst is crucial for the reduction of the pyridine ring.[8] The formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify than the free base, which is often a volatile oil.

Acylation and Deprotection to Yield the Final Product

The second stage involves coupling the 3-fluoropiperidine with a protected glycine equivalent, followed by the removal of the protecting group. A Boc-protected glycine is a suitable choice due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

  • Activation of Boc-Glycine: In a round-bottom flask, dissolve Boc-glycine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir at 0°C for 30 minutes.

  • Coupling Reaction: To the activated Boc-glycine solution, add a solution of 3-fluoropiperidine (prepared by neutralizing the hydrochloride salt with a non-nucleophilic base like triethylamine) (1 equivalent) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Boc Deprotection: Dissolve the purified intermediate in a suitable solvent such as DCM or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Isolation of Final Product: Remove the solvent and excess acid under reduced pressure. The resulting product will be the hydrochloride or trifluoroacetate salt of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one. This can be further purified by recrystallization.

Causality: The use of a coupling agent is necessary to form the amide bond between the carboxylic acid of Boc-glycine and the secondary amine of 3-fluoropiperidine. The Boc protecting group is acid-labile, allowing for its clean removal in the final step without affecting the newly formed amide bond.

Synthetic Workflow Diagram

G A 3-Fluoropyridine B 3-Fluoropiperidine HCl A->B H2, Rh/Al2O3 HCl D tert-butyl (2-((3-fluoropiperidin-1-yl))-2-oxoethyl)carbamate B->D 1. Base 2. Boc-Glycine, Coupling Agent C Boc-Glycine C->D E 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one (Salt form) D->E TFA or HCl/Dioxane

Caption: Proposed synthetic workflow for 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one.

Part 2: Structural Elucidation and Characterization

As a novel compound, rigorous analytical characterization is paramount to confirm its structure and purity. The following techniques constitute a self-validating system for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

  • ¹H NMR: Would confirm the presence of protons on the piperidine ring, the α-amino methylene group, and the NH₂ group. The coupling of protons to the adjacent fluorine atom would result in characteristic splitting patterns.

  • ¹³C NMR: Would show the expected number of carbon signals, with the carbons attached to or near the fluorine and nitrogen atoms exhibiting characteristic chemical shifts.

  • ¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atom. A single resonance would be expected, with its chemical shift providing information about its electronic environment. The coupling constants observed in the ¹H and ¹³C spectra (J-HF and J-CF) would definitively establish the position of the fluorine atom.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecule, which should match the calculated molecular formula (C₇H₁₃FN₂O) to within a few parts per million. This is a critical step in confirming the elemental composition.

  • Tandem MS (MS/MS): Fragmentation analysis would help to confirm the connectivity of the atoms. Expected fragments would include the loss of the amino group, cleavage of the amide bond, and fragmentation of the piperidine ring. The fragmentation patterns of fluorinated compounds can be complex but are often diagnostic.[11]

Other Analytical Techniques
  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bonds of the primary amine, the C=O of the amide, and the C-F bond.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and F, which should correspond to the molecular formula.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₇H₁₃FN₂O-
Molecular Weight160.19 g/mol -
XLogP3-0.2PubChem (Predicted)
Hydrogen Bond Donors1PubChem (Predicted)
Hydrogen Bond Acceptors3PubChem (Predicted)
Rotatable Bonds1PubChem (Predicted)

Part 3: Potential Applications in Drug Discovery

The structural motifs present in 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one suggest its potential as a valuable building block in medicinal chemistry.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation.[12] Placing a fluorine atom on the piperidine ring could block a potential site of metabolism, thereby increasing the half-life of a drug candidate.[3]

  • Conformational Control: The fluorine atom can influence the conformational preference of the piperidine ring, which can be exploited to lock a molecule into a bioactive conformation for optimal target binding.[9][10]

  • Modulation of pKa: The electronegativity of fluorine can lower the pKa of the nearby piperidine nitrogen, which can affect the molecule's ionization state at physiological pH, potentially improving cell permeability and bioavailability.[1]

  • Scaffold for Peptidomimetics: The aminoethanone structure is a common feature in many biologically active compounds. This molecule could serve as a versatile scaffold for building more complex molecules, such as inhibitors of proteases or other enzymes where an amide bond interaction is key.

Given its structure, this compound could be explored in the development of CNS-active agents, where the piperidine ring is a common feature, or in the design of inhibitors for enzymes that recognize small amide-containing substrates.

References

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Full article: Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • The Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. IntechOpen. [Link]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the N-Acylation of 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Acyl-3-Fluoropiperidines

The 3-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. The introduction of a fluorine atom into the piperidine ring can significantly modulate key pharmacological properties, including metabolic stability, lipophilicity (logP), and binding affinity, by altering the molecule's basicity (pKa) and conformational preferences.[1][2] N-acylation is a fundamental and highly versatile transformation that functionalizes the secondary amine of 3-fluoropiperidine, enabling the synthesis of a vast array of amides that serve as final drug candidates or as crucial intermediates in more complex synthetic routes.

This guide provides a comprehensive overview of the reagents, conditions, and mechanistic principles required for the successful N-acylation of 3-fluoropiperidine. We will delve into the rationale behind reagent selection and provide detailed, field-proven protocols to empower researchers in their drug discovery and development endeavors.

Mechanistic Rationale: The Nucleophilic Acyl Substitution

The acylation of 3-fluoropiperidine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[3][4] This forms a tetrahedral intermediate which subsequently collapses, expelling a leaving group (chloride or carboxylate) to yield the final N-acylated product and an acidic byproduct.

The presence of an electron-withdrawing fluorine atom at the C-3 position slightly reduces the electron density on the nitrogen atom, making 3-fluoropiperidine a marginally weaker nucleophile than its non-fluorinated counterpart. However, this effect is generally modest, and the reaction proceeds efficiently under standard conditions.

A crucial aspect of this reaction is the generation of an acidic byproduct, such as hydrochloric acid (HCl) or a carboxylic acid.[3] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to neutralize this acid and drive the reaction to completion.[3][5]

Acylation_Mechanism sub 3-Fluoropiperidine (Nucleophile) inter Tetrahedral Intermediate sub->inter Nucleophilic Attack acyl Acylating Agent (R-CO-L) acyl->inter prod N-Acyl-3-fluoropiperidine (Amide Product) inter->prod Collapse of Intermediate lg Acid Byproduct (H-L) inter->lg Leaving Group Expulsion base Base byprod Protonated Base (Base-H+) base->byprod lg->byprod Neutralization

Caption: General mechanism for the N-acylation of 3-fluoropiperidine.

A Guide to Reagent Selection

The success of the acylation reaction hinges on the appropriate selection of the acylating agent, base, and solvent. Each component plays a critical role in reaction efficiency, yield, and purity of the final product.

The Substrate: 3-Fluoropiperidine

3-Fluoropiperidine is typically available as a free base or as a salt (e.g., hydrochloride). If the hydrochloride salt is used, an additional equivalent of base must be added to the reaction mixture to liberate the free amine before acylation can occur.

Acylating Agents: The Source of the Acyl Group

The choice between an acyl chloride and an acyl anhydride is primarily dictated by reactivity and availability.

  • Acyl Chlorides (R-COCl): These are generally more reactive than anhydrides and often result in faster reaction times.[5] Their high reactivity makes them suitable for acylating less nucleophilic amines. However, they are often more sensitive to moisture.

  • Acyl Anhydrides ((R-CO)₂O): Anhydrides are less reactive and may require longer reaction times, gentle heating, or the use of a catalyst.[5] They are generally less moisture-sensitive and can be easier to handle. A common example is acetic anhydride for introducing an acetyl group.[6][7]

Acylating AgentRelative ReactivityKey Considerations
Acyl Chloride HighFast reactions; moisture sensitive; generates HCl.[5]
Acyl Anhydride ModerateSlower reactions; may require a catalyst; generates a carboxylic acid byproduct.[6]
Bases: The Essential Acid Scavenger

A non-nucleophilic organic base is required to neutralize the acid generated during the reaction.[5][8] The base's primary role is to prevent the protonation of the starting amine, thereby ensuring its availability as a nucleophile.[3]

BasepKa of Conjugate AcidStructureKey Features & Use Cases
Triethylamine (TEA) ~10.7Et₃NThe most common and cost-effective choice. Can be difficult to remove completely due to its boiling point.
Pyridine ~5.2C₅H₅NLess basic than TEA. Can also serve as the reaction solvent. Often used in standard acylation procedures.[9] Traces can be removed by washing with an aqueous copper sulfate solution.[9]
DIPEA / Hünig's Base ~11.0(i-Pr)₂NEtSterically hindered and highly non-nucleophilic.[10] Ideal for sensitive substrates where side reactions with the base are a concern. Easier to remove than TEA.
Solvents: The Reaction Medium

The solvent must dissolve the reactants and remain inert under the reaction conditions. Polar aprotic solvents are generally the preferred choice for acylation reactions.[5][11]

SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM) Polar Aprotic39.6Excellent solvent for most acylations. Volatile and easy to remove.[8][12]
Tetrahydrofuran (THF) Polar Aprotic66.0Good general-purpose solvent. Must be anhydrous.
Acetonitrile (MeCN) Polar Aprotic81.6Useful for a wide range of reactants.
Dimethylformamide (DMF) Polar Aprotic153.0High boiling point, useful for less reactive systems that may require heating. Can be difficult to remove.
Catalysts: Enhancing Reactivity

For less reactive acylating agents like anhydrides, a nucleophilic catalyst can significantly accelerate the reaction rate.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective hypernucleophilic acylation catalyst.[6] It functions by reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine. It is used in catalytic amounts (typically 1-10 mol%).[5][9]

Experimental Protocols & Workflow

The following protocols are general guidelines and may require optimization based on the specific acylating agent used. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Acylation_Workflow prep 1. Reagent Preparation (Dry Glassware, Inert Atmosphere) dissolve 2. Dissolve 3-Fluoropiperidine & Base in Anhydrous Solvent prep->dissolve cool 3. Cool Mixture (e.g., 0 °C) dissolve->cool add_acyl 4. Add Acylating Agent (Dropwise) cool->add_acyl react 5. Reaction (Monitor by TLC/LC-MS) add_acyl->react workup 6. Aqueous Work-up (Quench, Extract, Wash) react->workup purify 7. Purification (Chromatography/Crystallization) workup->purify char 8. Characterization purify->char

Caption: Standard experimental workflow for N-acylation.

Protocol 1: Acylation using an Acyl Chloride

This procedure is adapted from standard methods for the acylation of secondary amines.[8][9]

Materials:

  • 3-Fluoropiperidine (1.0 equiv)

  • Acyl chloride (1.05 - 1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoropiperidine (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous DCM (to a concentration of ~0.1-0.5 M).

  • Base Addition: Add triethylamine or DIPEA (1.2 equiv) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.05-1.1 equiv), either neat or as a solution in DCM, dropwise to the cooled mixture. An exothermic reaction may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by crystallization.

Protocol 2: Acylation using an Acyl Anhydride with a DMAP Catalyst

This protocol is recommended for less reactive anhydrides.[5][11]

Materials:

  • 3-Fluoropiperidine (1.0 equiv)

  • Acyl anhydride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 3-fluoropiperidine (1.0 equiv), triethylamine or DIPEA (1.2 equiv), and DMAP (0.05-0.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or MeCN (~0.1-0.5 M).

  • Acylating Agent Addition: Add the acyl anhydride (1.1-1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. If the reaction is sluggish, it may be gently heated (e.g., to 40 °C). Monitor progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature (if heated) and dilute with DCM.

    • Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (to remove DMAP and excess base), water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Yield - Insufficiently reactive acylating agent. - Ineffective acid scavenging. - Low reaction temperature or short reaction time.- Switch from an anhydride to the corresponding acyl chloride.[5] - If using an anhydride, add a catalytic amount of DMAP (1-10 mol%).[5][9] - Ensure at least one full equivalent of base is used relative to the acid produced. - Allow the reaction to stir longer or gently heat.
Formation of Side Products - If the substrate has other nucleophilic groups (e.g., -OH), di-acylation can occur. - Epimerization at a stereocenter alpha to the nitrogen under basic conditions.- Use protecting groups for other nucleophilic functionalities. - Control the stoichiometry carefully, using only a slight excess of the acylating agent (1.05 equiv). - Use a milder base and maintain low reaction temperatures to minimize epimerization.[11]
Difficulty in Purification - Residual base (e.g., TEA, pyridine) or DMAP in the crude product. - Product is highly polar or water-soluble.- During work-up, include a wash with dilute acid (e.g., 1M HCl) to remove basic impurities. A wash with aqueous CuSO₄ can specifically remove pyridine.[9][13] - For water-soluble products, perform multiple extractions with a suitable organic solvent or use a continuous liquid-liquid extractor. Back-extracting the aqueous washes can improve recovery.[14]

Conclusion

The N-acylation of 3-fluoropiperidine is a robust and reliable transformation critical for the synthesis of novel chemical entities in drug discovery. A successful outcome is readily achieved through the careful selection of a suitable acylating agent, an effective non-nucleophilic base to neutralize the acid byproduct, and an inert aprotic solvent. By understanding the underlying mechanism and paying close attention to reaction setup and monitoring, researchers can efficiently generate a diverse range of N-acyl-3-fluoropiperidine derivatives for further investigation.

References

  • What solvents are used in Friedel-Crafts acylation? - Filo. (2025, June 24).
  • Chemical Properties of Amines: Acylation, Basicity Explained - Vedantu. (n.d.).
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC. (n.d.). Available from: [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Available from: [Link]

  • 24.7: Reactions of Amines - Chemistry LibreTexts. (2025, February 24). Available from: [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Available from: [Link]

  • Chemical Reactions of Amines – Acylation and Basicity - BYJU'S. (n.d.). Available from: [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (2021, November 11). Available from: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (n.d.). Available from: [Link]

  • Acetylation of Secondary amines - Chemistry Stack Exchange. (2022, July 30). Available from: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Available from: [Link]

  • Amine Reactivity - MSU chemistry. (n.d.). Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020, September 18). Available from: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. (n.d.). Available from: [Link]

  • Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • How do amines act as bases - Rawsource. (2024, July 3). Available from: [Link]

  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry - Radboud Repository. (n.d.). Available from: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Available from: [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025, August 18). Available from: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019, November 19). Available from: [Link]

Sources

step-by-step preparation of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Preparation of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Hydrochloride

Executive Summary

This application note details the optimized synthetic protocol for 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one , typically isolated as its hydrochloride salt.[1] This motif—a glycine amide of a fluorinated cyclic amine—is a critical building block in medicinal chemistry, particularly for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and kinase inhibitors where the fluorine atom modulates pKa and metabolic stability.[1]

Key Advantages of this Protocol:

  • Scalability: Utilizes robust peptide coupling reagents (HATU/EDC) suitable for gram-to-kilogram scale.[1]

  • Purity: Designed to minimize racemization (if using chiral starting materials) and diketopiperazine formation.

  • Safety: Avoids the use of highly lachrymatory chloroacetyl chloride by employing an N-protected glycine route.

Retrosynthetic Analysis & Strategy

The most reliable route to 2-amino-1-(3-fluoropiperidin-1-yl)ethan-1-one (Target 3 ) is via the amide coupling of N-Boc-glycine (1 ) with 3-fluoropiperidine (2 ), followed by acidolytic deprotection.[1]

Why this route? Direct alkylation of 3-fluoropiperidine with chloroacetamide often leads to over-alkylation (tertiary amine formation).[1] The N-Boc protection strategy ensures exclusive mono-acylation and high purity.[1]

Retrosynthesis Target Target Molecule (HCl Salt) Intermediate Boc-Protected Intermediate Target->Intermediate Deprotection (HCl/Dioxane) SM1 N-Boc-Glycine (Carboxylic Acid) Intermediate->SM1 Amide Coupling (HATU/DIPEA) SM2 3-Fluoropiperidine (Amine Source) Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the glycine and piperidine fragments.

Experimental Protocols

Phase 1: Amide Coupling

Objective: Synthesize tert-butyl (2-(3-fluoropiperidin-1-yl)-2-oxoethyl)carbamate.

Reagents:

  • N-Boc-Glycine (1.0 equiv)[1]

  • 3-Fluoropiperidine Hydrochloride (1.0 equiv)[1]

  • HATU (1.1 equiv) [Alternative: EDC.HCl / HOBt][1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • DMF (Dimethylformamide) or DCM (Dichloromethane) [Solvent][1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Glycine (10.0 g, 57.1 mmol) in dry DMF (100 mL).

  • Activation: Add DIPEA (29.8 mL, 171 mmol) to the solution. Stir for 5 minutes.

  • Coupling Agent: Add HATU (23.9 g, 62.8 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes at 0°C to activate the acid.

  • Amine Addition: Add 3-Fluoropiperidine Hydrochloride (7.97 g, 57.1 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–16 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The amine starting material should be consumed.

  • Workup:

    • Dilute the reaction mixture with EtOAc (300 mL).

    • Wash sequentially with:

      • 1M Citric Acid or 0.5M HCl (2 x 100 mL) – Removes excess DIPEA and unreacted amine.[1][2]

      • Saturated NaHCO₃ (2 x 100 mL) – Removes unreacted acid and HOBt byproducts.[1]

      • Brine (1 x 100 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

    • Expected Yield: 85-95% (Viscous oil or white solid).[1]

Phase 2: Boc-Deprotection & Salt Formation

Objective: Cleave the Boc group to release the free amine as the hydrochloride salt.

Reagents:

  • Boc-Intermediate (from Phase 1)[1]

  • 4M HCl in 1,4-Dioxane (Excess, ~5-10 equiv)[1]

  • Diethyl Ether or MTBE (for precipitation)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-intermediate (10.0 g) in a minimal amount of dry DCM (20 mL) or Dioxane (20 mL).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (50 mL) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate (the product HCl salt) usually begins to form within 30 minutes.

    • QC Check: TLC should show complete disappearance of the non-polar Boc-spot.

  • Isolation:

    • Dilute the slurry with Diethyl Ether (100 mL) to maximize precipitation.

    • Filter the solid under a nitrogen stream (hygroscopic warning).

    • Wash the filter cake with fresh Diethyl Ether (2 x 50 mL).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

    • Final Product: 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Hydrochloride.[1]

    • Appearance: White to off-white hygroscopic solid.[1]

Technical Data & Validation

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₇H₁₃FN₂O[1] · HClSalt form
Molecular Weight 196.65 g/mol Free base: 160.19 g/mol
Solubility Water, Methanol, DMSOPoor in Et₂O, Hexanes
Stability HygroscopicStore in desiccator at -20°C
Expected Analytical Signatures
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.20 (br s, 3H, NH₃⁺) – Characteristic ammonium signal.[1]

    • δ 4.6–4.8 (m, 1H, CH-F) – The geminal proton to fluorine shows large coupling constants (

      
       Hz).[1]
      
    • δ 3.80 (m, 2H, CO-CH₂-N) – Glycine methylene protons.[1]

    • δ 3.2–3.6 (m, 4H, Piperidine ring protons).[1]

  • ¹⁹F NMR:

    • δ -170 to -185 ppm (multiplet) – Typical for secondary alkyl fluorides.[1]

  • LCMS:

    • [M+H]⁺ = 161.1 m/z (Free base mass).[1]

Troubleshooting & Critical Decision Tree

Common issues involve hygroscopicity and rotamers in NMR. Use the following logic flow to resolve synthetic bottlenecks.

Troubleshooting Start Issue Detected Issue1 Product is an Oil (Not precipitating) Start->Issue1 Issue2 Low Yield in Coupling Start->Issue2 Issue3 NMR shows 'Impurities' (Split peaks) Start->Issue3 Action1 Solvent Swap: Dissolve in min. MeOH, add excess Et2O/Hexane Issue1->Action1 Action2 Check HCl Salt Quality: Did you add enough base (3 equiv)? Free-base the amine first. Issue2->Action2 Action3 Rotamers: Amide bond rotation is slow. Run NMR at 60°C or 80°C. Issue3->Action3

Figure 2: Troubleshooting logic for isolation and characterization.

Expert Insight on Rotamers: Due to the amide bond (Gly-Piperidine), this molecule exists as a mixture of rotamers (cis/trans isomers around the amide bond) on the NMR time scale at room temperature. This often manifests as "doubled" peaks in the NMR spectrum. Do not mistake this for impurity. Heating the NMR tube to 60-80°C typically coalesces these peaks into singletons.

Safety & Handling

  • 3-Fluoropiperidine HCl: Can cause skin and eye irritation. Handle in a fume hood.

  • HATU: A potential sensitizer. Avoid inhalation of dust.

  • TFA/HCl: Corrosive. Use acid-resistant gloves.[1]

  • Fluorine Chemistry: While the C-F bond is stable, avoid extremely strong Lewis acids which might strip fluoride (unlikely in this protocol).[2]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[1] Link[1][2]

  • PubChem Compound Summary. (n.d.). 3-Fluoropiperidine Hydrochloride.[1][4] National Center for Biotechnology Information. Link[1][2]

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1][2] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

Sources

solubility of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Characterization of the Solubility Profile of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one in Organic Solvents

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of early-stage drug development, influencing formulation, purification, and administration strategies. This document provides a comprehensive guide to understanding and experimentally determining the solubility of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one. Due to the absence of specific published solubility data for this molecule, this note first establishes a theoretical framework for predicting its solubility based on its structural features. It then presents detailed, field-proven protocols for both qualitative and quantitative solubility assessment, designed for researchers and scientists in pharmaceutical and chemical development.

Part 1: Theoretical Framework and Physicochemical Predictions

Understanding the structure of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one is critical to predicting its interaction with various solvents. The structure consists of three key components: a primary amine (-NH2), a tertiary amide, and a 3-fluoropiperidine ring.

  • Primary Amine (-NH2): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1] The lone pair of electrons on the nitrogen atom allows it to act as a weak base.[2] The presence of this group suggests potential solubility in polar protic solvents through hydrogen bonding.[3]

  • Tertiary Amide: The amide functional group is polar and can accept hydrogen bonds. This contributes to the overall polarity of the molecule.

  • 3-Fluoropiperidine Ring: The piperidine ring itself is a saturated heterocycle. The introduction of a fluorine atom is a key modification used in medicinal chemistry to modulate properties like metabolic stability, pKa, and lipophilicity.[4] The highly electronegative fluorine atom significantly increases the molecule's polarity. Research on fluorinated piperidines indicates that solvation and solvent polarity play a major role in their conformational behavior, which in turn can influence solubility.[5][6]

The principle of "like dissolves like" is a useful starting point for predicting solubility. This rule suggests that polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents. Given the multiple polar functional groups (amine, amide, C-F bond), 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one is expected to exhibit significant solubility in polar organic solvents.[2][7] Its solubility in non-polar solvents like hexane is predicted to be low.

G cluster_0 Solubility Prediction Workflow cluster_1 A Analyze Molecular Structure 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one B Identify Key Functional Groups: - Primary Amine (-NH2) - Tertiary Amide - 3-Fluoropiperidine A->B C Assess Polarity & H-Bonding: - Amine: H-bond donor/acceptor - Amide: H-bond acceptor - C-F Bond: Polar B->C D Predict Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) C->D E Predict Solubility in Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) F Predict Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) G High Predicted Solubility (H-bonding, strong dipole interactions) D->G H Moderate to High Predicted Solubility (Dipole-dipole interactions) E->H I Low Predicted Solubility (Weak van der Waals forces) F->I

Caption: Logical workflow for predicting solubility based on molecular structure.

Part 2: Experimental Protocols for Solubility Determination

The following protocols provide systematic approaches for determining the solubility of the target compound. It is recommended to start with a qualitative assessment before proceeding to a more resource-intensive quantitative analysis.

Protocol 1: Qualitative and Semi-Quantitative Solubility Assessment

This protocol uses a simple, rapid shake-flask method to visually assess solubility in a range of solvents.[8][9]

Objective: To classify the compound as soluble, partially soluble, or insoluble across a panel of common organic solvents.

Materials:

  • 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

  • Vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Micropipettes

  • Vortex mixer

  • Solvent panel (see table below)

Procedure:

  • Preparation: Accurately weigh approximately 2-5 mg of the compound into a series of labeled vials.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds.[9]

  • Observation: Visually inspect the vial against a dark background. Note if the solid has completely dissolved (soluble), partially dissolved, or remains undissolved (insoluble).[10]

  • Incremental Addition: If the compound is not fully dissolved, continue adding the solvent in precise increments (e.g., 100 µL at a time), vortexing for 60 seconds after each addition, until the solid dissolves or a total volume of 2 mL is reached.

  • Recording: Record the total volume of solvent required to dissolve the compound. This allows for a semi-quantitative estimation (e.g., >10 mg/mL, <1 mg/mL).

  • Repeat: Repeat steps 2-6 for each solvent in the panel.

Data Presentation:

Solvent ClassSolventPolarity IndexPredicted SolubilityVisual Observation (Soluble/Partially/Insoluble)Estimated Solubility (mg/mL)
Polar Protic Methanol5.1High
Ethanol4.3High
Polar Aprotic DMSO7.2High
Acetonitrile5.8Moderate-High
Acetone5.1Moderate
Slightly Polar Dichloromethane3.1Low-Moderate
Ethyl Acetate4.4Low-Moderate
Non-Polar Toluene2.4Low
Hexane0.1Very Low
Protocol 2: Quantitative Solubility Determination by HPLC-UV

This protocol determines the thermodynamic equilibrium solubility by quantifying the concentration of the dissolved compound in a saturated solution using High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13]

Objective: To obtain a precise, quantitative measurement of the compound's solubility (e.g., in mg/mL or µg/mL) in a specific solvent at a controlled temperature.

1. Materials and Reagents:

  • HPLC system with a UV detector, autosampler, and column oven

  • Appropriate HPLC column (e.g., C18)

  • Analytical balance

  • Thermostatic shaker/incubator

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC-grade solvents for mobile phase and sample dilution

2. Experimental Workflow Diagram:

G cluster_0 Quantitative Solubility Workflow (HPLC-UV) A Step 1: Prepare Calibration Curve - Create stock solution in a good solvent (e.g., DMSO) - Perform serial dilutions - Analyze by HPLC-UV to plot Absorbance vs. Concentration B Step 2: Prepare Saturated Solution - Add excess solid compound to test solvent - Equilibrate in thermostatic shaker (e.g., 24h, 25°C) C Step 3: Isolate Supernatant - Centrifuge the suspension to pellet excess solid - Carefully collect the supernatant B->C D Step 4: Sample Preparation - Filter supernatant (0.22 µm filter) - Dilute filtered sample with mobile phase to fall within calibration range C->D E Step 5: HPLC Analysis - Inject prepared sample into HPLC system - Record the peak area/absorbance D->E F Step 6: Calculate Solubility - Determine concentration from the calibration curve - Multiply by the dilution factor E->F

Caption: Step-by-step workflow for quantitative solubility determination via HPLC-UV.

3. Detailed Procedure:

  • Phase 1: Calibration Curve Generation

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a solvent where it is freely soluble (e.g., DMSO or Methanol).

    • Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known concentrations.

    • Inject each standard into the HPLC system and record the peak area from the UV detector at the compound's absorbance maximum (λmax).

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c) and correlation coefficient (R²).[14] An R² value > 0.995 is typically required.

  • Phase 2: Equilibration

    • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., add 10 mg to 1 mL of solvent). The solid must be visibly present to ensure saturation.

    • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Equilibrate the slurry for a sufficient time to reach thermodynamic equilibrium, typically 24-48 hours.

  • Phase 3: Sample Analysis

    • After equilibration, remove the vial and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the vial and draw from the top layer or pass the liquid through a chemically compatible syringe filter (e.g., 0.22 µm).

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of your calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent. Report the result in mg/mL or mol/L at the specified temperature.

Part 3: Data Interpretation

The obtained solubility data is crucial for various stages of development:

  • High Solubility (>10 mg/mL): Indicates good potential for developing simple formulations. These solvents may be suitable for reaction chemistry, purification (e.g., as the anti-solvent in crystallization), or as components in a formulation.

  • Moderate Solubility (1-10 mg/mL): The compound may require formulation aids like co-solvents or surfactants to achieve higher concentrations.

  • Low Solubility (<1 mg/mL): These solvents are poor choices for formulation unless specialized techniques (e.g., nanosuspensions) are employed. Such insolubility might be advantageous for crystallization processes.[12]

References

  • Properties of amines | Organic Chemistry II - Lumen Learning. [Link]

  • Structure and Properties of Amines - Chemistry LibreTexts. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - Eastern Mediterranean University. [Link]

  • Amine compounds - Mansoura University. [Link]

  • Why Amine are soluble in organic solvent like alcohol and ether? - Filo. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds - Clackamas Community College. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. [Link]

  • Solubility Test, HPLC-UV/VIS Method - Pharmacology Discovery Services. [Link]

  • Physical Properties of Amines: Alkyl, Aliphatic Amines - StudySmarter. [Link]

  • Solubility of Organic Compounds - University of Calgary. [Link]

  • From: Intro to Org, Lab. Tech: A microscale approach - Bellevue College. [Link]

  • Determination of maximum solubility? : r/OrganicChemistry - Reddit. [Link]

  • Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs - IJPPR. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug - Preprints.org. [Link]

  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - Wiley Online Library. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - National Center for Biotechnology Information. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. [Link]

Sources

Application Note: Strategic Incorporation of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for utilizing 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one (often supplied as the HCl or TFA salt) in peptide coupling reactions. This building block—essentially a Glycine-3-fluoropiperidide —is a critical pharmacophore in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Trelagliptin and Alogliptin analogs.

The presence of the 3-fluorine atom on the piperidine ring introduces unique electronic and conformational constraints that enhance metabolic stability and binding affinity. However, the


-amino amide  motif presents specific stability challenges, notably the risk of dimerization to diketopiperazines (DKPs) if mishandled as a free base. This note provides a self-validating coupling protocol designed to mitigate these risks while maximizing yield.

Molecule Profile & Physicochemical Properties[1][2][3][4][5][6]

PropertyDescription
Chemical Name 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one
Common Designation Gly-3-fluoropiperidide
Molecular Formula C₇H₁₃FN₂O
Molecular Weight 160.19 g/mol (Free Base)
Preferred Salt Form Hydrochloride (HCl) or Trifluoroacetate (TFA)
Chirality The 3-fluoropiperidine moiety usually requires high enantiopurity (typically R-isomer for DPP-4 targets).[1]
Key Function C-terminal capping group; Amine nucleophile in coupling.
Solubility High in water/methanol (salts); Moderate in DCM/DMF (free base).
The "Fluorine Effect" in Drug Design

The inclusion of the fluorine atom at the C3 position of the piperidine ring is not merely for metabolic blocking. It induces a gauche effect , influencing the ring pucker (axial vs. equatorial preference) due to


 hyperconjugation. In the context of DPP-4 inhibitors, this rigidification is crucial for fitting into the S1/S2 hydrophobic sub-sites of the enzyme.

Critical Handling & Stability Protocols

WARNING: The free base of


-amino amides is thermodynamically prone to intermolecular condensation.
The "DKP Trap"

If 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one is stored as a free base in solution for extended periods, it undergoes dimerization to form 2,5-diketopiperazine derivatives. This reaction is accelerated by heat and high concentration.

Best Practice:

  • Always store as the salt form (HCl/TFA) at -20°C.

  • Perform in situ neutralization only at the moment of coupling. Do not pre-neutralize and store the stock solution.

Experimental Protocol: Peptide Coupling

Objective: Couple N-protected carboxylic acid (R-COOH) with 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one HCl salt.

Reagent Selection Logic
  • Coupling Agent: HATU is preferred for research scale due to its high reactivity and speed, minimizing the time the free amine exists unreacted. For larger scales (kg), T3P (Propylphosphonic anhydride) is recommended to reduce costs and simplify workup.

  • Base: DIPEA (Diisopropylethylamine) is used to neutralize the HCl salt and activate the carboxylic acid.

  • Solvent: DMF or DMAc (Dimethylacetamide) are preferred for solubility. DCM can be used if the peptide fragment is highly lipophilic.

Step-by-Step Procedure (HATU Method)

Scale: 1.0 mmol reaction.

  • Activation of Carboxylic Acid:

    • In a dry round-bottom flask, dissolve 1.0 equiv of the N-protected Amino Acid/Scaffold (R-COOH) in anhydrous DMF (5 mL).

    • Add 1.1 equiv of HATU.

    • Add 1.0 equiv of DIPEA.

    • Stir at 0°C for 5–10 minutes. (Pre-activation ensures the active ester is ready before the amine is introduced).

  • Preparation of Amine Nucleophile (In Situ Neutralization):

    • In a separate vial, suspend 1.1 equiv of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one HCl salt in DMF (2 mL).

    • Add 2.5 equiv of DIPEA. (Note: Extra base is required to neutralize the HCl salt and maintain basic pH for the coupling).

    • Vortex briefly to dissolve.

  • Coupling Reaction:

    • Add the Amine/DIPEA solution dropwise to the activated Acid/HATU solution at 0°C.

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 1–3 hours.

  • Monitoring (Self-Validation):

    • TLC/LCMS: Monitor the disappearance of the R-COOH peak.

    • Success Criteria: Appearance of Product Mass [M+H]+ and absence of DKP dimer mass (approx. 2x amine mass - 2x H2O).

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 5% LiCl solution (3x) – Critical for removing DMF.

      • 5% NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

Visualized Workflows

Coupling Decision Tree & Mechanism

The following diagram illustrates the critical decision pathways and the risk of dimerization if the protocol is not followed.

PeptideCoupling Start Start: 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one (HCl Salt) BaseAdd Add Base (DIPEA) (In Situ Neutralization) Start->BaseAdd FreeBase Reactive Free Amine (Transient Species) BaseAdd->FreeBase Coupling Immediate Addition to Activated Carboxylic Acid (HATU) FreeBase->Coupling Preferred Path Delay Delay / Storage (>1 Hour) FreeBase->Delay Incorrect Handling Product Target Peptide Product (High Yield) Coupling->Product DKP Dimerization (DKP Formation) (Impurity/Yield Loss) Delay->DKP Self-Condensation

Figure 1: Critical workflow emphasizing immediate coupling to prevent DKP formation.

Trelagliptin-Style Synthesis Context

This diagram places the molecule in the context of a broader drug synthesis workflow (e.g., Trelagliptin), showing where this specific coupling fits.

TrelagliptinFlow Scaffold Uracil/Phthalimide Scaffold (R-COOH) Activation Activation (HATU/EDC) Scaffold->Activation Amine Gly-3-F-Piperidide (HCl Salt) Coupling Amide Bond Formation Amine->Coupling + DIPEA Activation->Coupling Intermediate Peptidomimetic Intermediate Coupling->Intermediate Deprotection Final Deprotection (if applicable) Intermediate->Deprotection

Figure 2: Integration of the fluorinated amine block into a convergent synthesis route.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield DKP formation due to slow coupling.Switch to HATU (faster) or increase concentration. Ensure Acid is pre-activated before adding the amine.
Epimerization Racemization of the Acid component (if chiral).Use T3P in EtOAc/Pyridine or add HOBt if using EDC. Keep temp at 0°C.
Incomplete Reaction HCl salt not fully neutralized.Ensure at least 2.0–3.0 equiv of DIPEA is used (1 eq for HCl, 1+ eq for reaction).
Gel Formation High concentration in DMF.Dilute reaction to 0.1 M. Add LiCl to break aggregation.

References

  • Trelagliptin Synthesis & Intermediates : Organic Process Research & Development. "Synthesis of Trelagliptin Succinate." (2017).[2] Detailed discussion on the coupling of 3-fluoropiperidine derivatives.

  • Peptide Coupling Reagents Guide : Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (2024).

  • Conformational Effects of Fluorine : Journal of Medicinal Chemistry. "Fluorine in drug discovery: Role, design and case studies." Discusses the gauche effect in fluorinated piperidines.

  • Handling Alpha-Amino Amides : BOC Sciences. "Twenty-nine Methods for Amide Synthesis."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one. Recognizing the nuances involved in this multi-step synthesis, we have structured this document to address the most common challenges encountered in the laboratory. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes effectively.

The synthesis of this valuable building block is typically achieved via a two-step sequence: first, an amide bond formation between N-Boc-glycine and 3-fluoropiperidine, followed by the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This guide is organized to address potential issues in both of these critical stages.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection Boc_Gly N-Boc-glycine Intermediate Boc-protected Intermediate Boc_Gly->Intermediate FP 3-Fluoropiperidine FP->Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, T3P) Coupling_Reagent->Intermediate Activation Base Base (e.g., DIPEA, Pyridine) Base->Intermediate Solvent1 Anhydrous Solvent (e.g., DMF, DCM) Solvent1->Intermediate Intermediate_ref Boc-protected Intermediate Acid Acid (e.g., TFA, HCl in Dioxane) Final_Product 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Acid->Final_Product Solvent2 Solvent (e.g., DCM) Solvent2->Final_Product Intermediate_ref->Final_Product Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reaction Pathway (Carbodiimides) A Activated N-Boc-Glycine C Desired Amide Product A->C D O-Acylisourea Intermediate B 3-Fluoropiperidine B->C Nucleophilic Attack E N-Acylurea (Unreactive) D->E Rearrangement

Caption: Competing reaction pathways during amide coupling.

FAQ 3: Which coupling reagent and conditions are recommended for the sterically and electronically challenging 3-fluoropiperidine?

Given the reduced nucleophilicity of 3-fluoropiperidine, a robust activation method is paramount.

Reagent ClassExample(s)ProsConsRecommendation
Uronium/Aminium HATU, HBTUHigh reactivity, fast reactions, low racemization. [1][2]Higher cost, byproducts can complicate purification.Highly Recommended . Use 1.1-1.2 eq of HATU with 2.2 eq of DIPEA in anhydrous DMF.
Phosphonium PyBOP, PyAOPVery effective, especially for hindered amines. [2]Higher cost, phosphine oxide byproducts.Recommended . A good alternative to HATU if available.
Anhydride T3P®Excellent reactivity, water-soluble byproducts, cost-effective. [3]Often requires a base like pyridine or triethylamine.Highly Recommended . Use 1.5 eq of T3P (as a 50% solution in EtOAc) with 3.0 eq of pyridine in DCM or THF.
Carbodiimide EDC, DCCInexpensive, widely available.Lower reactivity, N-acylurea formation, DCU (from DCC) is poorly soluble. Use with caution . Only recommended if used with an additive like HOAt (1.2 eq).
Section 2: Boc-Deprotection and Purification Issues

The removal of the Boc group is an acid-catalyzed hydrolysis of a carbamate. [4]While generally straightforward, challenges can arise from incomplete reactions or degradation of the product.

FAQ 4: I'm struggling with incomplete Boc deprotection. How can I ensure the reaction goes to completion?

An incomplete reaction indicates that the conditions are not sufficiently acidic or the reaction has not run long enough.

  • Cause - Insufficient Acid Strength/Stoichiometry: The Boc group is acid-labile, but the reaction requires a strong acid to proceed efficiently. [5][6] * Solution: The most common and effective method is using Trifluoroacetic acid (TFA) . A solution of 20-50% TFA in Dichloromethane (DCM) will typically cleave the Boc group within 1-2 hours at room temperature. [4][7]Alternatively, a solution of 4M HCl in 1,4-dioxane is also highly effective and is often preferred as it yields the hydrochloride salt directly, which can be easier to handle and purify. [7]

  • Cause - Reaction Time and Monitoring:

    • Solution: Do not rely on a fixed reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (Boc-protected intermediate) is the most reliable indicator of completion.

FAQ 5: My target molecule appears to be degrading during the deprotection step. What are milder alternatives?

Degradation is often caused by the harshness of the acid or side reactions involving the liberated tert-butyl cation. [8]

  • Cause - Cationic Side Reactions: The cleavage of the Boc group generates a stable tert-butyl cation. This cation is an electrophile and can alkylate electron-rich moieties on your molecule or react with nucleophilic solvents.

    • Solution: Employ a cation scavenger . Add 1-5% triisopropylsilane (TIS) or anisole to the reaction mixture. These scavengers will trap the tert-butyl cation, preventing it from causing unwanted side reactions.

  • Cause - Acid Sensitivity: If the molecule contains other acid-sensitive functional groups, strong acids like neat TFA may be too harsh.

    • Solution: Use milder, controlled conditions. Consider using 4M HCl in dioxane at 0 °C and allowing it to slowly warm to room temperature. Other reported mild conditions include using toluenesulfonic acid in THF/DCM. [7] FAQ 6: What is the best strategy for the work-up and purification of the final product?

The final product is a primary amine, which will be protonated after the acidic workup, making it a salt (e.g., trifluoroacetate or hydrochloride). These salts are often highly polar and may have significant water solubility.

  • Step 1: Removal of Acid: After the reaction is complete, the excess acid and solvent should be removed in vacuo. If you used TFA, co-evaporation with toluene or DCM several times can help remove the last traces.

  • Step 2: Isolation as a Salt: The resulting crude salt can often be purified by trituration or recrystallization. For example, triturating the crude product with cold diethyl ether or ethyl acetate can often precipitate the product as a clean, solid salt, leaving organic impurities behind.

  • Step 3: Conversion to Free Base (if necessary): If the free amine is required, dissolve the crude salt in a minimal amount of water and basify carefully with a base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 9-10. Be cautious, as the free amine may not be stable for long periods.

  • Step 4: Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM, EtOAc). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting free amine can then be purified by silica gel column chromatography. A gradient elution system starting with pure DCM and gradually increasing the polarity with methanol (containing 0.5-1% triethylamine to prevent the amine from streaking on the silica) is often effective.

Appendix A: Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

  • To a solution of N-Boc-glycine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.2 eq).

  • Stir the solution at room temperature for 10 minutes to pre-activate the acid.

  • Add a solution of 3-fluoropiperidine hydrochloride (1.05 eq) in a small amount of DMF.

  • Stir the reaction mixture at room temperature and monitor by LC-MS. If the reaction is slow, it can be gently heated to 40 °C.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the Boc-protected intermediate.

Protocol 2: TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add triisopropylsilane (TIS) (0.05 eq) to the solution as a scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TFA (10 eq, typically a 25-50% solution in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3x) to remove residual TFA.

  • The resulting crude trifluoroacetate salt can be purified by trituration with diethyl ether.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Merck. Novabiochem® Coupling reagents. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605. [Link]

Sources

resolving solubility issues with 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Reference Code: TS-FLUORO-PIP-GLY-01[1][2][3]

Executive Summary

You are likely encountering solubility difficulties because 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one is a "chameleon" molecule.[1][2][3] Its solubility behavior is strictly dictated by its protonation state (Salt vs. Free Base) and the lipophilic contribution of the 3-fluorine substituent.[3]

This guide addresses the three most common failure modes reported by researchers:

  • Insolubility in Organic Solvents (DCM, Ethyl Acetate).[3]

  • Precipitation in Aqueous Buffers (pH mismatches).

  • "Oiling Out" or Gummy Precipitates (Aggregation issues).

Module 1: The "Salt vs. Free Base" Trap

Symptom: "I purchased the solid, but it will not dissolve in Dichloromethane (DCM) or Ethyl Acetate, even with sonication. It remains a suspension."

Root Cause: Commercially available amino-amides are almost exclusively supplied as Hydrochloride (HCl) salts to ensure shelf stability.[1][2][3]

  • The HCl Salt is an ionic lattice. It is highly soluble in water and Methanol but insoluble in non-polar organics like DCM or Ether.[3]

  • The Free Base is the form you need for organic synthesis (e.g., nucleophilic attack). It is soluble in DCM but has lower water solubility.[3]

The Fluorine Factor: The 3-fluorine atom on the piperidine ring increases the lipophilicity of the molecule compared to its non-fluorinated parent [1]. This makes the free base exceptionally soluble in organics, but it makes the salt form behave even more stubbornly in non-polar solvents due to the distinct separation of polar (ammonium) and lipophilic (fluoropiperidine) domains.

Protocol: Converting Salt to Soluble Free Base

Use this workflow if you need the molecule dissolved in organic solvent for a reaction.

FreeBasingWorkflow start Start: Solid HCl Salt (Insoluble in DCM) step1 1. Dissolve Salt in Min. Water (or 1M NaOH if stable) start->step1 step2 2. Add Organic Solvent (DCM or EtOAc) step1->step2 step3 3. Adjust pH to >10 (Use Carbonate/NaOH) step2->step3 Deprotonation step4 4. Phase Separation (Product moves to Organic Layer) step3->step4 Extraction dry 5. Dry (Na2SO4) & Concentrate step4->dry

Caption: Biphasic extraction workflow to convert the water-soluble salt into the organic-soluble free base.

Step-by-Step:

  • Dissolve: Dissolve the solid HCl salt in a minimum amount of water (approx. 5-10 mL per gram).[2][3]

  • Basify: Carefully add saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH until pH > 10. Note: The solution may turn cloudy as the free base oils out.
    
  • Extract: Immediately add an equal volume of Dichloromethane (DCM).[3] Shake vigorously. The cloudy oil should migrate into the DCM layer.

  • Isolate: Collect the organic layer, dry over Sodium Sulfate (

    
    ), and evaporate. You will be left with the Free Base  (likely a viscous oil or low-melting solid) which is now fully soluble in organic solvents.[2][3]
    

Module 2: Aqueous Solubility & pH Sensitivity

Symptom: "The compound dissolved in water initially, but precipitated when I added it to my assay buffer (pH 7.4)."

Root Cause: The primary amine (


) has a pKa of approximately 8.5–9.5.
  • At pH < 8: The amine is protonated (

    
    ).[3] The molecule is charged and water-soluble.[2][3]
    
  • At pH > 8: The amine deprotonates to the neutral free base.

  • The Fluorine Effect: The fluorine atom increases the overall lipophilicity (

    
    ) of the neutral species [2]. While non-fluorinated glycine amides might remain soluble as free bases due to hydrogen bonding, the fluorinated piperidine moiety pushes the equilibrium toward precipitation (or "oiling out") in neutral/basic aqueous solutions.
    

Troubleshooting Table: pH Compatibility

pH EnvironmentSpecies DominantSolubility StateRecommended Action
pH 1 - 6 Cationic (

)
High (Aqueous)Ideal for storage or aqueous stock solutions.[1][2][3]
pH 7 - 8 MixedUnstable Risk of precipitation.[1][2][3] Add 5-10% DMSO as co-solvent.[1][2][3]
pH > 9 Neutral (Free Base)Low (Aqueous)Will precipitate/oil out.[3] Use organic solvent or surfactant.[3]

Module 3: Stability & Dimerization (The "Hidden" Solubility Issue)

Symptom: "My stock solution in DMSO turned cloudy or developed a precipitate after 24 hours."

Root Cause:


-Amino amides (glycine derivatives) are prone to dimerization  to form Diketopiperazines (cyclic diamides), especially in their free base form [3].[1][2][3] This cyclic byproduct is essentially a "brick dust" solid—highly insoluble in almost everything.[3]

Mechanism: Two molecules of the free base condense, expelling the fluoropiperidine and forming the cyclic glycine anhydride. This is irreversible.

Prevention Protocol:

  • Store as Salt: Never store the molecule as a free base for long periods.[3] Keep it as the HCl salt at -20°C.

  • Fresh Prep: Only generate the free base immediately before use in a reaction.

  • Avoid Heat: Do not heat the free base in solution above 40°C unless necessary for a reaction, as this accelerates dimerization.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve the HCl salt for biological assays? A: Yes, but with a caveat. The HCl salt dissolves in DMSO, but the chloride counter-ion is still present. If your assay is sensitive to ionic strength or chloride channels, this may interfere. For high-concentration stocks (>50mM), the salt may crystallize out of pure DMSO upon freezing.[3] Recommendation: Use water for the master stock of the salt, or DMSO for the free base.

Q: Does the position of the fluorine (3-position) matter for solubility? A: Yes. A fluorine at the 3-position breaks the symmetry of the piperidine ring and induces a specific dipole moment that favors the "axial" conformation in polar solvents [4]. This often makes the 3-fluoro derivative more soluble in polar aprotic solvents (like DMSO or DMF) compared to the 4-fluoro analog, but less soluble in non-polar hydrocarbons (Hexane).[1][2][3]

Q: I need to run an NMR. Which solvent should I use? A:

  • For the solid you bought (Salt): Use

    
     (Deuterium Oxide) or 
    
    
    
    .[1][2][3] It will NOT dissolve in
    
    
    .[3]
  • For the extracted oil (Free Base): Use

    
     or 
    
    
    
    .[3]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link[1][3]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][3] Link

  • Gomes, P., & Moreira, R. (2002). Cyclization of dipeptide amides: A kinetic study. International Journal of Pharmaceutics, 236(1-2), 3-12.[1][2][3] (General mechanism for alpha-amino amide instability).

  • Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147.[2][3] Link[1][3]

Sources

Technical Support Center: A Guide to Minimizing Side Reactions in 3-Fluoropiperidine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of 3-fluoropiperidine. The introduction of a fluorine atom to the piperidine ring significantly alters its electronic properties and conformational behavior, presenting unique challenges in achieving clean, high-yield N-acylation.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you navigate these complexities and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-fluoropiperidine acylation reaction giving low yields? A: Low yields can stem from several factors. The most common culprits include incomplete reaction, formation of side products that consume starting material, and loss of product during workup and purification.[4] The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the piperidine nitrogen compared to its non-fluorinated analog, potentially slowing the reaction. Additionally, improper choice of base, solvent, or temperature can lead to competing side reactions.

Q2: I'm seeing multiple spots on my TLC/peaks in my LC-MS. What are the likely side products? A: Common side products in piperidine acylation include di-acylation (if other nucleophilic sites exist), reaction of the acylating agent with a nucleophilic solvent (like an alcohol), or epimerization at a stereocenter alpha to the nitrogen under basic conditions.[4] With highly reactive acylating agents, over-acylation or degradation can also occur. In some cases, hydrodefluorination (loss of the fluorine atom) can be a concern under harsh hydrogenation or reduction conditions, though it's less common in standard acylations.[2][5]

Q3: What is the best acylating agent to use: an acyl chloride or an anhydride? A: The choice depends on the reactivity of your specific 3-fluoropiperidine substrate and the desired reaction rate.

  • Acyl chlorides are generally more reactive and are a good first choice for less nucleophilic amines.[6] However, their high reactivity can sometimes lead to more side products if not controlled carefully.

  • Acid anhydrides are less reactive and can provide cleaner reactions, but may require a catalyst like 4-dimethylaminopyridine (DMAP) or slightly longer reaction times to go to completion.[6]

Q4: Can I use Schotten-Baumann conditions for this reaction? A: Yes, Schotten-Baumann conditions, which typically involve a two-phase system of an organic solvent and aqueous base (like NaOH or NaHCO₃), can be effective.[7][8][9] The aqueous base neutralizes the acid byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[8][10] This can be a robust method, especially for larger-scale reactions.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: The reaction is sluggish or stalls completely.

Q: I've mixed my 3-fluoropiperidine, acyl chloride, and triethylamine in DCM, but after several hours, my starting material is largely unconsumed. What's going on?

A: This is a common issue related to the reduced nucleophilicity of the fluorinated amine. The fluorine atom's inductive effect pulls electron density away from the nitrogen, making it a weaker nucleophile than a standard piperidine.

Causality & Solutions:

  • Insufficient Activation: The acylating agent may not be reactive enough.

    • Solution: If using an acid anhydride, add a catalytic amount (1-5 mol%) of DMAP. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acyl-pyridinium intermediate. If using an acyl chloride, ensure it is fresh and has not hydrolyzed.

  • Base Choice: The base is crucial for scavenging the acid byproduct (HCl or carboxylic acid). If the acid is not neutralized, it will protonate the starting amine, forming an unreactive ammonium salt and effectively shutting down the reaction.[10]

    • Solution: Ensure at least one equivalent of a non-nucleophilic base is present. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[4][6] Pyridine can also be used and can even serve as the solvent.[6]

  • Temperature: While starting cold is important, the reaction may need thermal energy to overcome the activation barrier.

    • Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours.[4] Gentle heating (e.g., to 40 °C) can be explored if the reaction remains stalled, but monitor closely for byproduct formation.

Issue 2: My main product is contaminated with a persistent, hard-to-remove impurity.

Q: My desired N-acylated product has an impurity with a similar polarity. I suspect di-acylation or a reaction with the solvent. How can I prevent this?

A: This points to a lack of selectivity in the reaction. The key is to control the relative reactivity of the species in your flask.

Causality & Solutions:

  • Di-acylation: This occurs if your 3-fluoropiperidine has another nucleophilic group (e.g., a hydroxyl or a primary amine elsewhere in the molecule).

    • Solution: Control the stoichiometry carefully. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.[4] For complex substrates, employing a protecting group strategy for the other functional group is the most robust solution.

  • Reaction with Solvent: Nucleophilic solvents, particularly alcohols, can compete with the amine and react with the acylating agent.[4]

    • Solution: Always use inert, aprotic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene are excellent choices.[4][6]

  • Over-acylation: In some cases, the product amide can be acylated further, though this is less common for piperidines. A more likely scenario is the formation of complex byproducts from highly reactive reagents.

    • Solution: Add the acylating agent slowly (dropwise) to the cooled reaction mixture.[6] This maintains a low concentration of the electrophile, favoring the desired mono-acylation and minimizing side reactions.[6]

Key Parameters for Minimizing Side Reactions

The following table summarizes the critical experimental variables and their impact on achieving a clean acylation reaction.

ParameterRecommendationRationale & Impact on Side Reactions
Acylating Agent Acyl Chloride or Acid AnhydrideAcyl chlorides are more reactive but may require careful temperature control to prevent side reactions. Anhydrides are milder but may need a catalyst (e.g., DMAP).[6]
Stoichiometry 1.05 - 1.1 equivalents of acylating agentA slight excess ensures full conversion of the starting amine. A large excess significantly increases the risk of di-acylation and other side reactions.[4][6]
Base 1.1 - 1.2 equivalents of a non-nucleophilic base (TEA, DIPEA, Pyridine)Neutralizes the acid byproduct which would otherwise protonate and deactivate the starting amine.[6][10] A nucleophilic base would compete with the substrate.
Solvent Anhydrous, aprotic solvents (DCM, THF, MeCN)Prevents the acylating agent from reacting with the solvent.[4] Solvent polarity can also influence the conformational preference of the fluoropiperidine ring.[1]
Temperature Start at 0 °C (or lower), then warm to room temperatureControls the initial exothermic reaction, especially with reactive acyl chlorides, preventing degradation and side product formation.[4][11] Allows for a controlled reaction rate.
Reaction Monitoring Thin-Layer Chromatography (TLC) or LC-MSEssential for determining reaction completion. Prevents unnecessarily long reaction times which can lead to product degradation or side product formation.[4]
Visualizing the Workflow
Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-fluoropiperidine and base in anhydrous solvent B Cool solution to 0 °C (ice-water bath) A->B C Add acylating agent dropwise with stirring B->C D Allow to warm to RT and stir until completion C->D E Monitor by TLC/LC-MS D->E F Quench reaction (e.g., with aq. NaHCO₃) E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify via flash column chromatography H->I J Characterize final product I->J

Caption: Standard workflow for 3-fluoropiperidine acylation.

Diagram 2: Decision Pathway for Minimizing Side Reactions

G Start Start: 3-Fluoropiperidine Acylation Reactivity Assess Substrate Reactivity (Sterics, Electronics) Start->Reactivity AcylAgent Select Acylating Agent Reactivity->AcylAgent Conditions Optimize Conditions AcylAgent->Conditions DesiredProduct Desired Product: Clean N-Acylation Conditions->DesiredProduct Controlled Stoichiometry, Low Temp, Inert Solvent SideProduct1 Side Product: Incomplete Reaction Conditions->SideProduct1 Insufficiently reactive agent, No catalyst SideProduct2 Side Product: Di-acylation / Over-acylation Conditions->SideProduct2 Large excess of acyl. agent, High Temp SideProduct3 Side Product: Solvent Reaction Conditions->SideProduct3 Nucleophilic Solvent Used

Caption: Key decision points to avoid common side reactions.

Recommended Experimental Protocol: N-Acetylation of 3-Fluoropiperidine

This protocol provides a reliable starting point for the acylation of 3-fluoropiperidine using acetic anhydride.

Materials:

  • 3-Fluoropiperidine (1.0 equiv.)

  • Acetic Anhydride (1.1 equiv.)

  • Triethylamine (TEA) (1.2 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add 3-fluoropiperidine (1.0 equiv.), triethylamine (1.2 equiv.), and DMAP (0.05 equiv.).

  • Dissolution: Dissolve the components in anhydrous DCM to a concentration of approximately 0.1-0.5 M.[4]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the initial rate of reaction.[4][11]

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution over 5-10 minutes. A slow addition rate helps to prevent temperature spikes and minimize side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[4]

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure N-acetyl-3-fluoropiperidine.

References
  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. Available at: [Link]

  • Schotten Baumann Reaction. SATHEE. Available at: [Link]

  • N-Acyltrifluoromethanesulfonamides as New Chemoselective Acylating Agents for Aliphatic and Aromatic Amines. ResearchGate. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. PubMed. Available at: [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. Available at: [Link]

  • Schotten-Baumann Conditions. Organic Chemistry Portal. Available at: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available at: [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]

  • Effect of temperature on the acylation of PC with DA. ResearchGate. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. ResearchGate. Available at: [Link]

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Available at: [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. Available at: [Link]

  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing). Available at: [Link]

  • The conformational preferences of 3‐fluoropiperidine (1) and... ResearchGate. Available at: [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Available at: [Link]

  • Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. PMC. Available at: [Link]

  • Temperature Control and Efficiency in Chemical Processing. Fluorotherm™. Available at: [Link]

  • Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC. Available at: [Link]

  • Difference Between O Acylation and N Acylation. Available at: [Link]

  • How to minimize side products of this reaction. Reddit. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC. Available at: [Link]

  • Separation and purification of multiply acetylated proteins using cation-exchange chromatography. PubMed. Available at: [Link]

  • 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Available at: [Link]

  • Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. PubMed. Available at: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of separating fluorinated piperidine isomers. As a Senior Application Scientist, I understand that these separations can be particularly demanding due to the complex interplay between the basicity of the piperidine ring, the significant electronic and conformational effects of fluorine substitution, and the subtle structural differences between isomers. This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play, empowering you to make informed decisions in your method development and troubleshooting efforts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and frustrating problems encountered during the analysis of fluorinated piperidine isomers. Each answer delves into the root cause and provides a systematic approach to resolution.

Q1: Why are my fluorinated piperidine peaks severely tailing, and how can I achieve symmetrical peaks?

A1: Peak tailing is the most common issue for piperidine-containing compounds, and it almost always stems from secondary interactions between the basic nitrogen atom of your analyte and residual silanol groups on the silica-based stationary phase.[1][2] The piperidine nitrogen, being basic, can become protonated and interact electrostatically with ionized, acidic silanol groups (Si-O⁻), causing a portion of the analyte molecules to lag behind the main peak.[3]

Here is a multi-pronged strategy to eliminate tailing:

  • Mobile Phase pH Control (The First Line of Defense): The most effective way to prevent this interaction is to suppress the ionization of the silanol groups.

    • Mechanism: By operating at a low pH (typically pH 2.5-3.0), the high concentration of protons in the mobile phase neutralizes the silanol groups (Si-O⁻ → Si-OH), preventing the ionic interaction with your protonated piperidine.[3][4]

    • Protocol: Start with a mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA). A 10-20 mM phosphate buffer at pH 2.5 is also highly effective, though you must be cautious about buffer precipitation if using high concentrations of acetonitrile.[4]

  • Employ Modern, High-Purity Columns: Not all C18 columns are created equal.

    • Mechanism: Older "Type A" silica columns have higher metal content and more active silanol groups. Modern "Type B" columns are made from high-purity silica and feature advanced end-capping, where the residual silanols are chemically blocked.[1][3] This significantly reduces the sites available for secondary interactions.

    • Recommendation: If you are using an older column, switching to a modern, fully end-capped column is often a complete solution to tailing problems.

  • Use a Competing Base (A More Traditional Approach):

    • Mechanism: Adding a small, basic compound like triethylamine (TEA) to the mobile phase can "mask" the active silanols.[4][5] The TEA molecules will preferentially interact with the silanol sites, making them unavailable to your piperidine analyte.

    • Protocol: Add 0.05% - 0.1% TEA to your mobile phase. Be aware that TEA can be difficult to wash out of an HPLC system and may shorten column lifetime.[4][5] This approach is less common now due to the high quality of modern columns.[3]

Q2: I am struggling to resolve positional isomers (e.g., 2-fluoro vs. 4-fluoro-piperidine derivatives). My C18 column shows no selectivity. What should I do?

A2: This is a classic selectivity challenge. Positional isomers often have very similar hydrophobicity, which is the primary separation mechanism for a standard C18 (alkyl) phase.[6] Therefore, a C18 column may not "see" the difference between them. To resolve this, you must introduce alternative interaction mechanisms.

  • Switch to a Fluorinated Stationary Phase: This is the most powerful tool for your specific problem. Fluorinated phases, particularly pentafluorophenyl (PFP) phases, are designed to separate positional isomers and halogenated compounds.[6][7][8]

    • Mechanism: PFP phases offer multiple retention mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π interactions, charge transfer, and shape selectivity.[7][9] The highly electronegative fluorine atoms on the PFP ring create a different electronic environment that can better discriminate between the subtle dipole moment and shape differences of your fluorinated piperidine isomers.[6]

    • Recommendation: Screen a PFP column against your C18. You will often see not just improved resolution but also a complete reversal in elution order, confirming a different selectivity mechanism is at play.[9][10]

  • Optimize Column Temperature: Temperature is a surprisingly effective tool for manipulating selectivity.[11]

    • Mechanism: Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction. Even small changes (e.g., from 30°C to 45°C) can affect the relative retention of two closely eluting isomers, sometimes dramatically improving resolution.[12][13] Some compounds may even show an increase in retention with higher temperature, which is counterintuitive but can be exploited for separation.[14][15]

    • Protocol: Analyze your isomer mixture at several different temperatures (e.g., 25°C, 40°C, 55°C) while keeping all other parameters constant. Plot the resolution versus temperature to find the optimal setting.

  • Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can influence selectivity.

    • Mechanism: ACN and MeOH have different properties (dipole moment, viscosity, proton-accepting/donating ability) and interact differently with the stationary phase and analytes. This can alter the selectivity between structurally similar isomers.

    • Recommendation: If your method uses ACN, try substituting it with MeOH (or vice-versa) and re-optimize the gradient.

Q3: My goal is to separate enantiomers of a chiral fluorinated piperidine, but they co-elute on my PFP column. How do I approach chiral separation?

A3: Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on standard columns like C18 or PFP.[16] To resolve them, you must introduce a chiral selector into the system, most commonly through a Chiral Stationary Phase (CSP).[17][18]

  • Select a Chiral Stationary Phase (CSP): This is the cornerstone of chiral separations.

    • Mechanism: CSPs have a chiral molecule bonded to the silica support. Enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.[16]

    • Common CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely used for a broad range of compounds, including piperidine derivatives.[19]

    • Screening Strategy: It is often an empirical process. Screen your racemate on a small set of complementary CSPs (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IC) under both normal-phase and reversed-phase conditions to find an initial hit.

  • Consider Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry.[20]

    • Advantages: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[21] This allows for much faster separations and higher efficiency compared to HPLC.[22] It is also considered a "greener" technique due to reduced organic solvent consumption.[23][24] Fluorinated CSPs in SFC can show unique selectivity for fluorinated analytes.[23]

    • Recommendation: If available, SFC is a powerful and often superior alternative to HPLC for both analytical and preparative chiral separations.

FAQs: Method Development Strategies
Q: I have a new fluorinated piperidine compound. What is a logical workflow for developing a separation method for its isomers?

A: A systematic approach saves time and ensures a robust method. The diagram below outlines a proven workflow.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Assessment cluster_chiral Phase 2: Chiral Separation Path cluster_achiral Phase 2: Achiral Separation Path (Regioisomers) cluster_refine Phase 3: Refinement & Finalization start Characterize Analytes (pKa, solubility, structure) is_chiral Is the separation chiral (enantiomers)? start->is_chiral chiral_screen Screen CSP Columns (e.g., polysaccharide-based) using NP, RP, and SFC modes is_chiral->chiral_screen Yes achiral_screen Screen Columns: 1. C18 (baseline) 2. PFP (high potential) is_chiral->achiral_screen No chiral_opt Optimize Mobile Phase (modifier, additive, flow) chiral_screen->chiral_opt temp_opt Optimize Temperature for Selectivity Tuning chiral_opt->temp_opt achiral_opt Optimize Mobile Phase (pH, organic modifier, gradient) achiral_screen->achiral_opt achiral_opt->temp_opt final_method Final Robust Method temp_opt->final_method

Caption: A systematic workflow for HPLC/SFC method development for fluorinated piperidine isomers.

Q: Which stationary phase is best? Can you summarize the options?

A: The "best" phase depends entirely on the type of isomerism you are targeting. There is no single answer, which is why a screening approach is essential.

Stationary PhasePrimary Interaction Mechanism(s)Best For Separating...ProsCons
Standard C18 Hydrophobic (van der Waals) interactionsIsomers with significant differences in hydrophobicity (logP).Ubiquitous, robust, well-understood.Often fails to resolve positional isomers with similar hydrophobicity.[6] No chiral separation.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, shape selectivity.[7]Positional isomers , halogenated compounds, aromatic compounds.Multiple interaction modes provide unique selectivity.[8][9]Can be less retentive for purely aliphatic, non-fluorinated compounds.
HILIC Hydrophilic partitioning, ion-exchange.[25][26]Highly polar isomers poorly retained in reversed-phase.Excellent for polar compounds, high organic mobile phase enhances MS sensitivity.[27]Retention can be sensitive to water content in the mobile phase and sample.
Chiral (CSP) Transient diastereomeric complex formation.[16]Enantiomers .The only way to directly separate enantiomers via HPLC/SFC.Can be expensive; selection is often empirical; may have limited pH/solvent compatibility.
Q: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

A: HILIC is an excellent alternative to reversed-phase (RP) chromatography when your fluorinated piperidine isomers are highly polar.[27] Fluorination can significantly increase polarity, leading to poor or no retention on a C18 column.

Consider HILIC if:

  • Your isomers elute at or near the void volume in reversed-phase mode.

  • You need to increase sensitivity for mass spectrometry (MS) detection. HILIC uses high concentrations of organic solvent (like ACN), which promotes more efficient desolvation and ionization in the MS source.[25]

  • You are analyzing a mixture of polar and basic compounds and want to achieve good peak shape for all analytes.[28]

HILIC operates in a "reverse" manner to RP: the stationary phase is polar (e.g., bare silica, amide, or diol), and the mobile phase starts with high organic content, with the aqueous portion being the strong, eluting solvent.[26]

Key Experimental Protocols
Protocol 1: Systematic Screening of Stationary Phases for Regioisomer Separation
  • Analyte Preparation: Prepare a 1 mg/mL stock solution of your isomer mixture in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~50 µg/mL in the same solvent.

  • Column Installation: Install a high-quality Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

    • Detection: UV at a relevant wavelength or MS scan.

  • Analysis & Evaluation: Inject 2 µL of the working solution. Record the chromatogram. Evaluate the resolution between the isomer peaks.

  • Comparative Analysis: Replace the PFP column with a standard C18 column of similar dimensions. Repeat steps 4 and 5.

  • Decision: Compare the chromatograms from the PFP and C18 columns. The column providing the best initial separation is your lead candidate for further optimization (see Protocol 2).

Protocol 2: Troubleshooting Peak Tailing for a Basic Piperidine

This protocol assumes you have identified a peak tailing issue with your target analyte.

  • Establish a Baseline: Using your current method (e.g., on a C18 column with a neutral ACN/Water mobile phase), inject your sample and record the chromatogram. Calculate the USP tailing factor for the analyte peak. A value > 1.5 indicates significant tailing.

  • Introduce Low pH:

    • Modify your mobile phases by adding 0.1% Formic Acid to both the aqueous (A) and organic (B) components.

    • Flush the system and column thoroughly with the new mobile phase.

    • Re-inject the sample and acquire the chromatogram.

    • Evaluation: Compare the peak shape and tailing factor to the baseline. In most cases, this will provide a significant improvement.[4]

  • If Tailing Persists (Advanced):

    • This suggests very strong secondary interactions, possibly from an older column or a particularly basic analyte.

    • Prepare a mobile phase containing a competing base. Add 5 mM Triethylamine (TEA) to your mobile phase A and B (with pH adjusted accordingly).

    • Caution: Dedicate a column to this analysis if possible, as TEA can be difficult to remove completely.[4][5]

    • Re-run the analysis and evaluate the peak shape. This should further reduce or eliminate residual tailing.

TroubleshootingLogic start Problem: Poor Peak Resolution check_shape Assess Peak Shape start->check_shape tailing Peak is Tailing / Asymmetric check_shape->tailing Asymmetric symmetric Peaks are Symmetrical but Overlapping check_shape->symmetric Symmetric fix_tailing Root Cause: Secondary Interactions (Analyte-Silanol) Solution: See Protocol 2 1. Use Low pH Mobile Phase (0.1% FA/TFA) 2. Use Modern End-Capped Column 3. Add Competing Base (e.g., TEA) tailing->fix_tailing optimize_alpha Root Cause: Poor Selectivity (α) Solution: 1. Switch to PFP Column 2. Change Organic Modifier (ACN vs MeOH) 3. Optimize Temperature symmetric->optimize_alpha

Caption: A troubleshooting decision tree for poor peak resolution of fluorinated piperidine isomers.

References
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 4

  • Dependence of selectivity on eluent composition and temperature in the HPLC separation of taxanes using fluorinated and hydrocarbon phases. PubMed. 14

  • Dependence of Selectivity on Eluent Composition and Temperature in the HPLC Separation of Taxanes Using Fluorinated and Hydrocarbon Phases. Analytical Chemistry - ACS Publications. 15

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. 7

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 1

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters. 2

  • FluroPhase Premium HPLC Columns. Analytical Sales. 6

  • How can I prevent peak tailing in HPLC? ResearchGate. 5

  • Why Do Peaks Tail? LC Troubleshooting Bible. 3

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 9

  • Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography. PubMed. 29

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. 30

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. 31

  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. 11

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. 26

  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem. 32

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. ACS Publications. 33

  • HILIC separations. Thermo Fisher Scientific. 28

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. PMC. 34

  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem. 20

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. 35

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. 27

  • Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography for mass spectrometry detection. ResearchGate. 36

  • How Does Temperature Affect Selectivity? LCGC International. 12

  • How Does Temperature Affect Selectivity? LCGC International (a different article). 13

  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. 16

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. 8

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 17

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. 26

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International (another article). 10

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 18

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.

  • Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. 21

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. 37

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. 38

  • Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. MDPI. 39

  • Chiral HPLC Separations. Phenomenex. 19

  • Journal of Chromatography A. FAGG. 22

  • HPLC Method Development: From Beginner to Expert Part 2. Technology Networks. 40

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. 41

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. 42

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. 43

  • (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. 24

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. 44

Sources

Technical Support Center: Stability & Handling of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Common Synonyms: Glycyl-3-fluoropiperidine; 1-Glycyl-3-fluoropiperidine.[1] Key Functional Groups: Primary

1

This compound is a critical building block, often used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1] While the hydrochloride salt is stable in solid form, the free base in aqueous solution exhibits specific instability modes driven by pH and concentration.

The Stability Paradox: Users often assume the amide bond is the weak link. However, in this specific molecule, the primary amine is the driver of instability. At neutral-to-basic pH, the deprotonated amine acts as a nucleophile, leading to intermolecular dimerization (Diketopiperazine formation) faster than simple amide hydrolysis occurs.[1]

Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the two competing degradation pathways: Hydrolysis and Dimerization .

Pathway A: Amide Hydrolysis (Acid/Base Catalyzed)[6]
  • Condition: Extreme pH (pH < 3 or pH > 10).[1]

  • Mechanism: Water/Hydroxide attacks the carbonyl carbon.[1]

  • Products: Glycine + 3-Fluoropiperidine.[1]

  • Visual Sign: None initially; detected via HPLC (loss of peak).[1]

Pathway B: Intermolecular Dimerization (DKP Formation)
  • Condition: Neutral to Basic pH (pH > 7) + High Concentration.[1]

  • Mechanism: Two molecules of the parent compound react.[1][2][3][4][5] The free amine of Molecule A attacks the carbonyl of Molecule B. This eventually cyclizes to form 2,5-Diketopiperazine (Glycine Anhydride) , releasing two equivalents of 3-fluoropiperidine.[1]

  • Visual Sign: Potential precipitation of the DKP (low solubility) or the fluoropiperidine oil.

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways based on pH conditions.

DegradationPathwaysParent2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one(Parent Compound)AcidAcidic Conditions(pH < 3)Parent->AcidBaseNeutral/Basic Conditions(pH > 7.5)Parent->BaseHydrolysisHydrolysisAcid->Hydrolysis H+ CatalysisDimerizationIntermolecularDimerizationBase->Dimerization Nucleophilic AttackGlycineGlycineHydrolysis->GlycinePip3-FluoropiperidineHydrolysis->PipDimerization->Pip Leaving GroupDKP2,5-Diketopiperazine(Glycine Anhydride)Dimerization->DKP Cyclization

Figure 1: Competing degradation pathways.[1][6] Note that DKP formation is the dominant risk at physiological pH.

Troubleshooting Guide (FAQ)

This section addresses specific observations you may encounter in the lab.

Q1: "My HPLC shows a new peak eluting before the parent compound."

Diagnosis: Likely Hydrolysis .[1][3][7] Explanation: Glycine is highly polar and will elute near the void volume in Reverse Phase HPLC. 3-Fluoropiperidine is also relatively polar.[1] Action: Check the pH of your sample diluent.[1] If it is < 3 or > 10, adjust to pH 5–6.[1] Ensure samples are not left in the autosampler for >12 hours at room temperature.[1]

Q2: "My solution has developed a precipitate or cloudiness after 24 hours."

Diagnosis: Diketopiperazine (DKP) Formation or Free Base precipitation.[1] Explanation:

  • DKP: The cyclic dimer (Glycine Anhydride) has very poor aqueous solubility.[1]

  • Free Base: If you neutralized the HCl salt to pH > 9, the free base of the parent compound (or the released 3-fluoropiperidine) may oil out. Action:

  • Filter the precipitate and run NMR.[1] A singlet at ~4.0 ppm (

    
     of DKP) confirms dimerization.[1]
    
  • Prevention: Maintain pH < 7.[1] Store stock solutions at 4°C.

Q3: "Can I store the stock solution in PBS (pH 7.4)?"

Verdict: Not Recommended for long-term storage. Reasoning: At pH 7.4, a significant fraction of the primary amine is unprotonated (

11Protocol:10 mM Ammonium Acetate (pH 5.0)

Experimental Protocols & Data

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to ensure stability for >1 week.

  • Weighing: Weigh the HCl salt of the compound (CAS 5437-48-9).[1]

  • Solvent: Use 10 mM Ammonium Acetate buffer adjusted to pH 5.0 with Acetic Acid.

    • Why? pH 5.0 keeps the amine protonated (

      
      ), preventing nucleophilic attack, while being mild enough to prevent acid-catalyzed hydrolysis.[1]
      
  • Concentration: Keep concentration

    
     mg/mL. Higher concentrations accelerate second-order dimerization kinetics.[1]
    
  • Storage: Aliquot and freeze at -20°C. Do not subject to repeated freeze-thaw cycles.

Protocol B: Rapid QC via HPLC

Use this method to separate Parent, DKP, and Hydrolysis products.

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro), 3µm, 150 x 4.6mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5% B (0-2 min), 5-30% B (2-10 min), 30-90% B (10-12 min)
Detection UV @ 210 nm (Amide bond)
Flow Rate 1.0 mL/min

Expected Retention Order:

  • Glycine (Void)[1]

  • 3-Fluoropiperidine[1][8]

  • Parent Compound

  • Diketopiperazine (Dimer)[1]

Diagnostic Decision Tree

Use this flow to identify the root cause of instability in your workflow.

TroubleshootingTreeStartIssue Observed:Instability in SolutionCheckpHCheck Solution pHStart->CheckpHIsAcidpH < 3CheckpH->IsAcidIsBasepH > 7.5CheckpH->IsBaseIsNeutralpH 4 - 6CheckpH->IsNeutralAcidResultCause: Acid HydrolysisAction: Buffer to pH 5IsAcid->AcidResultYesBaseResultCause: Dimerization (DKP)Action: Acidify to pH 5IsBase->BaseResultYesCheckTempCheck Temperature/ConcIsNeutral->CheckTempHighConcConc > 20mg/mL?CheckTemp->HighConcDiluteCause: Concentration-drivenDimerizationAction: Dilute SampleHighConc->DiluteYesStableSystem is Optimal.Check impurity in solid.HighConc->StableNo

Figure 2: Logic flow for diagnosing instability issues.

References

  • Buckingham, D. A., et al. (1974).[1][7] Facile intramolecular hydrolysis of dipeptides and glycinamide.[1][7] Journal of the American Chemical Society.[1][7][8]

  • Smith, R. M., & Hansen, D. E. (1998).[1] The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society.[1][7][8] (General mechanism for amide hydrolysis).[1][2][3]

  • Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1] Springer US.[1] (Authoritative text on DKP formation kinetics).

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][5][8][9] Chemical Society Reviews.[1] (Context on 3-fluoropiperidine properties).

  • Basiuk, V. A. (2025).[1][4] Glycine amide hydrolysis with water and OH radical: A comparative DFT study. ResearchGate.[1]

Technical Support Center: Stabilizing Hygroscopic Amino-Ethanone Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming the Hygroscopic Nature & Instability of Amino-Ethanone Salts Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary

Amino-ethanone salts (


-amino ketones) represent a unique challenge in organic synthesis and drug development. Unlike simple amines, these compounds possess a reactive carbonyl group adjacent to an ammonium center. Their hygroscopic nature is not merely a physical nuisance; it is a chemical hazard.[1] Absorbed moisture lowers the energy barrier for self-condensation , leading to the irreversible formation of pyrazine derivatives.

This guide moves beyond basic desiccation techniques to address the root causes of instability through crystal engineering, rigorous handling protocols, and counter-ion optimization.

Part 1: The Root Cause (Diagnostics)
Q: Why does my amino-ethanone hydrochloride turn into a brown oil/gum even in a desiccator?

A: You are likely observing deliquescence-induced chemical degradation , not just moisture sorption. Amino-ethanone salts (e.g.,


-aminoacetophenone HCl) are prone to a specific degradation pathway that is catalyzed by water:
  • Hygroscopicity: The high crystal lattice energy of small counter-ions (like Cl⁻) often fails to compete with the hydration energy of water, leading to rapid moisture uptake.

  • The "Water Bridge": Absorbed water acts as a medium that increases molecular mobility and allows for local pH micro-environments.

  • Dimerization: Even as salts, the equilibrium exists with the free base. Water facilitates the nucleophilic attack of one amino group onto the ketone of a neighbor, cyclizing to form dihydropyrazines, which then oxidize to colored pyrazines (the "brown oil").

Recommendation: Stop treating it as a "wet salt." Treat it as a chemically reactive intermediate. Immediate salt exchange or rigorous exclusion of moisture is required.

Q: How do I confirm if the "wetness" is water or degradation products?

A: Do not rely on melting point (it will be depressed).

  • Run a TGA (Thermogravimetric Analysis): Pure water loss occurs <100°C. Degradation usually occurs >150°C.

  • Run an LC-MS: Look for the [M+M-2H] peaks indicative of dimerization (pyrazine formation).

Part 2: Salt Engineering (The Permanent Fix)
Q: The HCl salt is unmanageable. Which counter-ion should I switch to?

A: Chloride ions often create crystal lattices with voids that eagerly accept water molecules. To stabilize amino-ethanones, you must increase the hydrophobicity of the anion and the lattice energy of the solid.

The "Golden Triad" for Amino-Ketones:

  • Tosylate (

    
    -Toluenesulfonate):  The large aromatic ring provides steric bulk and hydrophobicity, packing efficiently to exclude water.
    
  • Mesylate (Methanesulfonate): Often forms tighter, non-hygroscopic needles compared to HCl.

  • Oxalate: Often forms stable, crystalline salts due to strong hydrogen bonding networks that "lock" the amine, preventing self-condensation.

Comparative Data: Hygroscopicity at 60% RH (24h)

Counter-IonWeight Gain (%)Physical StateStability Risk
Hydrochloride (Cl⁻) > 15%Deliquescent OilHigh (Pyrazine formation)
Trifluoroacetate (TFA) > 25%Wet GumHigh (Hydrolysis)
Mesylate (MsOH) < 2%Free-flowing PowderLow
Tosylate (TsOH) < 0.5%Crystalline SolidVery Low
Q: How do I perform a salt exchange on a sensitive amino-ethanone?

A: Avoid aqueous workups which trigger degradation. Use a non-aqueous precipitation method.

Protocol: The "Anhydrous Swap"

  • Dissolve the hygroscopic HCl salt in minimal dry Methanol (MeOH).

  • Add 1.05 equivalents of Sodium Tosylate (NaOTs) or Silver Tosylate (AgOTs) if solubility allows (AgCl precipitation drives the reaction).

    • Alternative: Free base cautiously with dry

      
       in EtOAc, filter, and immediately treat with 
      
      
      
      -Toluenesulfonic acid monohydrate (in EtOAc).
  • Concentrate the organic layer but do not dry to completion .

  • Add a non-polar antisolvent (Diethyl Ether or MTBE) to induce crystallization.

  • Filter under inert atmosphere (Nitrogen blanket).

Part 3: Handling & Storage (The Workflow)
Q: How can I weigh exact amounts for reactions without the mass increasing on the balance?

A: You must use the "Difference by Vial" technique inside a controlled zone. Never weigh directly onto a spatula or weigh paper in open air.

The "Zero-Exposure" Weighing Protocol:

  • Equilibrate: Place the bulk container and the receiving reaction vessel in a glove bag or glove box purged with

    
     or Argon.
    
  • Transfer: Transfer approximately the required amount into a tared, screw-cap vial inside the inert environment. Cap it tightly.

  • Weigh: Remove the capped vial and weigh it on the precision balance.

  • Dispense: Return to the inert environment, dispense the solid into the reaction solvent, and recap the empty vial.

  • Calculate: Weigh the empty vial. The difference is the exact mass added.

Q: What is the best desiccant for these specific salts?

A: Avoid basic desiccants (like KOH or Carbonates) which can promote the deprotonation and subsequent dimerization of the amino-ketone.

  • Best Choice: Phosphorus Pentoxide (

    
    ) under vacuum. It is acidic and aggressively avid for water.
    
  • Good Choice: Indicating Silica Gel or Molecular Sieves (3Å or 4Å).

Part 4: Visualizing the Instability & Solution
Diagram 1: The Hygroscopic Degradation Cascade

This pathway illustrates why moisture is chemically destructive for amino-ethanones.

degradation_pathway Salt Amino-Ethanone Salt (Solid State) Mobility Increased Molecular Mobility (Liquefaction) Salt->Mobility + H2O Moisture Moisture Absorption (Hygroscopicity) Moisture->Mobility Dimer Self-Condensation (Dihydropyrazine) Mobility->Dimer Nucleophilic Attack Pyrazine Oxidized Pyrazine (Brown Oil/Impurity) Dimer->Pyrazine Oxidation

Caption: Moisture acts as a solvent and catalyst, enabling the transition from stable salt to degraded pyrazine impurity.

Diagram 2: Salt Selection Decision Tree

Use this logic flow to select the appropriate engineering strategy.

salt_selection Start Start: Hygroscopic Amino-Ethanone Salt IsPharma Is this for Human Use (GMP)? Start->IsPharma NoGMP No (Research/Intermediate) IsPharma->NoGMP No YesGMP Yes (Drug Substance) IsPharma->YesGMP Yes Tosylate Switch to Tosylate Salt (High Stability) NoGMP->Tosylate ToxCheck Check Tox Limits (Sulfonates) YesGMP->ToxCheck Mesylate Switch to Mesylate (Balance Sol/Stability) ToxCheck->Mesylate Genotox Cleared Fumarate Switch to Fumarate/Succinate (Safe, Moderate Stability) ToxCheck->Fumarate Avoid Sulfonates

Caption: Decision matrix for selecting counter-ions based on application (GMP vs. Research) and stability needs.

References
  • Citation Context: Supports the strategy of salt formation (HCl vs Mesylate) to reduce hygroscopicity classification from "Very Hygroscopic" to "Non-hygroscopic."
  • National Institutes of Health (PMC). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link]

    • Citation Context: Validates the use of crystal engineering and excipient co-processing to manage moisture sorption in amine salts.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

    • Citation Context: Provides practical laboratory protocols for weighing and storing deliquescent standards using desiccators and inert
  • Citation Context: Discusses the classification of hygroscopicity (DVS data)

Sources

Validation & Comparative

NMR spectral analysis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative NMR Guide for 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Executive Summary & Core Challenge

The Challenge: The NMR analysis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one presents a "perfect storm" of spectral complexity. Researchers often misinterpret its room-temperature ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H NMR spectrum as "impure" due to signal doubling and complex splitting patterns.

The Cause: This complexity arises from three converging factors:

  • Amide Rotamerism: Restricted rotation around the N-C=O bond creates two distinct conformers (rotamers) observable on the NMR timescale.[1]

  • Fluorine Coupling: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    F nucleus (
    
    
    
    ) couples strongly with protons, introducing large
    
    
    and
    
    
    splitting constants (45–50 Hz and 10–30 Hz) that overlap with standard vicinal couplings.
  • Chirality: The C3 stereocenter renders the glycine methylene protons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) diastereotopic, potentially splitting them into complex AB systems.
    

The Solution: This guide compares the standard analytical approach (CDCl


 at 298 K) against an optimized protocol (DMSO-

with Variable Temperature), demonstrating why the latter is essential for unambiguous structural validation.
Comparative Analysis: Solvent System & Methodology

This section objectively compares the "Standard" approach against the "Optimized" protocol.

Table 1: Comparative Performance Matrix
FeatureMethod A: Standard Protocol Method B: Optimized Protocol
Solvent Chloroform-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(CDCl

)
DMSO-

Temperature 298 K (25 °C)Variable (298 K

350 K)
Amide Rotamers Distinct but Overlapping. Signals appear as "doubled" peaks with unequal integration, often mistaken for impurities.Resolved or Coalesced. At 298 K, rotamers are distinct.[1] At 350 K, signals coalesce into single sharp peaks (fast exchange).[1]
NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Signal
Broad/Invisible. Fast chemical exchange and quadrupole broadening often wash out the amine signal.Sharp/Distinct. Strong H-bonding stabilizes the NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

protons, often resolving them as a broad singlet or triplet.

F Resolution
Good, but rotameric peaks may be close.Excellent separation of rotameric

F signals.
Use Case Quick solubility check; lipophilic extraction monitoring.Full structural characterization; purity assay; publication data.
Deep Dive: Spectral Interpretation & Causality
3.1 The "Fluorine Gauche Effect" & Conformation

The 3-fluoropiperidine ring is not a static chair. It undergoes ring flipping, but the fluorine atom exhibits a strong preference for the axial orientation.

  • Mechanism: This is driven by the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     hyperconjugation (the "gauche effect") and dipole minimization.
    
  • Spectral Consequence: The proton geminal to the fluorine (H3) will exhibit a specific coupling pattern.[1] If F is axial, H3 is equatorial, leading to smaller vicinal couplings (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) with neighbors, superimposed on the massive 
    
    
    
    geminal coupling (~48 Hz).
3.2 Amide Rotamers (The "Impurity" Trap)

The partial double-bond character of the amide (N-C=O) creates cis and trans isomers relative to the piperidine ring.[1]

  • Observation: You will likely see two sets of signals for the glycine -CH

    
    - and the piperidine ring protons.
    
  • Ratio: Typically ranges from 50:50 to 60:40 depending on steric bulk.[1]

  • Validation: If the "impurity" peaks integrate perfectly to a rational ratio (e.g., 0.6 : 0.4) relative to the main peaks, they are rotamers.[1]

Experimental Protocols
Protocol A: The "Rotamer Check" (Variable Temperature NMR)

Use this to prove that "extra" peaks are dynamic rotamers, not static impurities.[1]

  • Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     . (Avoid CDCl
    
    
    
    for VT due to low boiling point).
  • Baseline Scan (298 K): Acquire a standard ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    H spectrum. Note the doubled peaks for the glycine CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    (~3.5 - 4.0 ppm).
  • Stepwise Heating: Increase probe temperature to 323 K (50 °C), then 348 K (75 °C).

    • Wait 5 minutes at each step for thermal equilibrium.

  • Observation: As T increases, the two sets of peaks will broaden and eventually merge (coalesce) into a single, time-averaged set of signals.[1]

  • Cooling: Return to 298 K to verify the original spectrum returns (confirms chemical stability).

Protocol B:

F Purity Assay

Use this for the fastest purity assessment.[1]

  • Parameter Setup: Set spectral window to cover -150 to -220 ppm.

  • Acquisition: Run a non-decoupled

    
    F experiment (typically zg or fluo pulse program).
    
  • Analysis:

    • Pure Compound: You should see exactly two distinct multiplets (one for each rotamer).[1]

    • Impure Compound: Three or more distinct chemical shifts indicate actual chemical impurities (e.g., unreacted starting material or regioisomers).[1]

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for assigning this complex spectrum.

Diagram 1: Spectral Assignment Workflow

Caption: Decision tree for distinguishing between amide rotamers and chemical impurities using


F and VT-NMR.
Diagram 2: Signal Splitting Logic (H3 Proton)

Caption: The H3 proton appears as a wide doublet due to Fluorine, further split by neighboring protons.[1]

Expected Chemical Shift Data (Reference)

Note: Values are representative for 3-fluoropiperidine amides in DMSO-


.
PositionNucleusShift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
MultiplicityNotes
-NH


H
1.8 - 2.5 (Broad)br sShift varies heavily with concentration/water content.
Glycine -CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

H
3.4 - 3.8AB q or 2

s
Appears as two sets (Rotamers). Diastereotopic due to C3 chirality.[1]
H3 (Geminal to F) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H
4.5 - 4.9dtt / dmKey Diagnostic Signal. Centered around 4.7 ppm with wide splitting (

Hz).
H2/H4/H5/H6 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H
1.4 - 3.6mComplex envelope. H2 and H6 often distinct due to proximity to N-Acyl.[1]
C-F ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

F
-170 to -190mTwo signals (Rotamers). Decoupled spectrum shows two singlets.[1]
References
  • Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[1] [Link][1]

  • Amide Bond Rotation & NMR: Bain, A. D., et al. (2008).[1] Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy. [Link]

  • Solvent Effects in NMR (DMSO vs CDClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ): 
    Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
    [Link][1]
    
  • 19F NMR Parameters: Dollebier, W. R. (1995).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] [Link][1]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one (Exact Mass: 160.1012 Da). This molecule represents a critical structural motif often encountered as a building block or degradation product in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin analogs).

Effective detection requires distinguishing this specific regioisomer from its 4-fluoropiperidine analog and optimizing fragmentation energies to retain the labile fluorine atom. This guide compares Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) modes and provides a validated decision matrix for method selection.

Structural & Mechanistic Analysis

The Molecule
  • Formula:

    
    
    
  • Precursor Ion [M+H]⁺: m/z 161.1085

  • Key Features:

    • Piperidine Ring: A saturated heterocycle prone to ring-opening.

    • 3-Fluoro Substituent: A high-electronegativity group susceptible to neutral loss of HF (20 Da).

    • Glycyl Moiety: An amino-acetyl group attached via an amide bond, acting as the primary charge carrier site (protonation at the amine).

Fragmentation Pathways

The fragmentation of this molecule is dominated by amide bond cleavage and specific elimination reactions driven by the fluorine atom.

Primary Pathway (Amide Cleavage)

The most abundant transition involves the cleavage of the amide bond, generating the 3-fluoropiperidine fragment ion (m/z 102) . This is the "quantifier" transition.

Secondary Pathway (HF Elimination)

A diagnostic neutral loss of Hydrogen Fluoride (HF, 20 Da) occurs, yielding m/z 141. The intensity of this peak is highly dependent on the position of the fluorine (3-F vs. 4-F) due to the "neighboring group effect" of the amide nitrogen.

Fragmentation Parent Precursor [M+H]+ m/z 161.11 Intermediate Amide Bond Destabilization Parent->Intermediate Protonation Frag_30 Immonium Ion m/z 30.03 Parent->Frag_30 High Energy Frag_102 3-F-Piperidine Ion m/z 102.07 (Quantifier) Intermediate->Frag_102 Amide Cleavage Frag_141 HF Loss Product m/z 141.10 (Diagnostic) Intermediate->Frag_141 -HF (20 Da)

Figure 1: Primary fragmentation pathways for 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one. The m/z 102 ion is the stable quantifier, while m/z 141 indicates fluorine presence.

Comparative Analysis: Dissociation Modes

Choosing the correct dissociation mode is critical for sensitivity and structural confirmation.

CID (Trap) vs. HCD (Beam-Type)

HCD (Higher-Energy Collisional Dissociation) is recommended for this molecule over traditional CID (Trap) due to the low mass cut-off limitations of ion traps.

FeatureCID (Resonance Excitation)HCD (Beam-Type)Recommendation
Low Mass Detection Poor. "1/3 Rule" often cuts off fragments < m/z 50 (misses m/z 30 immonium).Excellent. Detects low mass ions (m/z 30, 58) crucial for glycyl confirmation.Use HCD
HF Loss Sensitivity High. Slow heating promotes low-energy rearrangements like HF loss (m/z 141).Medium. Fast activation may bypass HF loss in favor of backbone cleavage.Use CID for Isomer ID
Spectra Richness Lower. Tends to show only 1-2 dominant peaks (m/z 102).Higher. Shows complete series (m/z 30, 58, 84, 102, 141).Use HCD for MetID
Regioisomer Differentiation (3-F vs. 4-F)

A common challenge is distinguishing the 3-fluoro isomer from the 4-fluoro analog.

  • 3-Fluoro: The fluorine is proximal to the amide nitrogen. Through-space interactions facilitate HF elimination. Result: Higher intensity m/z 141 peak.

  • 4-Fluoro: The fluorine is distal. HF elimination is less kinetically favorable compared to ring opening. Result: Lower intensity m/z 141; higher stability of the m/z 102 ion.

Experimental Protocol

Validated LC-MS/MS Conditions

This protocol is designed for a Triple Quadrupole (QqQ) or Orbitrap system.

Chromatography (UHPLC):

  • Column: C18 Polar-Embedded (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold (0-1 min) -> 95% B (8 min). Retention of polar amines requires high aqueous start.

Mass Spectrometry Settings:

  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Collision Energy (CE): Stepped CE (20, 30, 40 eV) is required to capture both the labile HF loss and the stable piperidine ring.

MRM Transition Table (Quantitation)
Precursor (m/z)Product (m/z)CE (eV)RoleNotes
161.1 102.1 25Quantifier Cleavage of amide; highly stable.
161.1 141.1 15Qualifier 1 Neutral loss of HF; confirms F presence.
161.1 30.1 45Qualifier 2 Glycyl immonium; confirms amino-acetyl group.

Workflow Decision Matrix

Use the following logic flow to select the optimal method based on your analytical goal.

Workflow Start Start: Analytical Goal Goal_Quant Trace Quantitation (PK/QC) Start->Goal_Quant Goal_Struct Structural Elucidation (MetID/Impurity) Start->Goal_Struct Method_MRM Method: TQ-MRM Transition: 161 -> 102 Goal_Quant->Method_MRM High Sensitivity Method_HRMS Method: Orbitrap/Q-TOF Goal_Struct->Method_HRMS Decision_Iso Isomer Distinction (3-F vs 4-F)? Method_HRMS->Decision_Iso Action_CID Use CID (Trap) Maximize HF Loss (m/z 141) Decision_Iso->Action_CID Yes Action_HCD Use HCD (Stepped) Full Fingerprint Decision_Iso->Action_HCD No

Figure 2: Decision matrix for selecting MS dissociation modes based on analytical requirements.

References

  • Thermo Fisher Scientific. "Difference between HCD and CID collision induced dissociations." AnalyteGuru. Accessed October 2023. Link

  • Mistrik, R. "Mass Spectral Fragmentation of Piperidine Derivatives." HighChem Fragmentation Library. Link

  • Holčapek, M., et al. "Fragmentation behavior of fluorinated drugs in mass spectrometry." Journal of Mass Spectrometry, 2010. (General reference for HF loss mechanics).
  • NIST Mass Spectrometry Data Center. "Standard Reference Database 1A." NIST. Link

Bioactivity & Physicochemical Profiling: Fluorinated vs. Non-Fluorinated Piperidines

[1]

Executive Summary: The Fluorine Effect

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, present in over 12% of top-selling small molecule drugs. However, the unsubstituted piperidine often suffers from metabolic liability (rapid oxidation) and excessive basicity (leading to poor membrane permeability or hERG toxicity).

Replacing hydrogen with fluorine on the piperidine scaffold is not merely a "metabolic block"; it is a multi-dimensional tool that alters the electronic , conformational , and physicochemical landscape of the molecule. This guide objectively compares these effects, supported by experimental data and validated protocols.

Key Comparative Metrics
FeatureNon-Fluorinated PiperidineFluorinated Piperidine (3-F or 4-F)Impact on Bioactivity
Basicity (pKa) High (~11.0)Reduced (8.5 – 9.8)Improved permeability; Reduced hERG liability.
Metabolic Stability Low (Vulnerable to CYP450)High (C-F bond resistant)Extended Half-life (

); Lower Clearance (

).
Conformation Flexible (Chair flip)Biased (Gauche Effect)"Locked" conformation can increase binding affinity (

).
Lipophilicity (LogD) pH-dependentModulatedImproved CNS penetration (if pKa is lowered).

Physicochemical Modulation: pKa and Permeability[2][3]

The most immediate impact of fluorination is the reduction of the piperidine nitrogen's basicity via the inductive electron-withdrawing effect (

The pKa Shift Data

The proximity of the fluorine to the nitrogen dictates the magnitude of the pKa drop.

  • Piperidine (Reference): pKa

    
     11.2
    
  • 4-Fluoropiperidine: pKa

    
     9.8 (
    
    
    -1.4)
  • 3-Fluoropiperidine: pKa

    
     9.4 (
    
    
    -1.8)
  • 3,3-Difluoropiperidine: pKa

    
     8.5 (
    
    
    -2.7)

Why this matters: At physiological pH (7.4), a standard piperidine (pKa 11.2) is >99.9% protonated (cationic). This limits passive diffusion across lipid membranes. A 3,3-difluoropiperidine (pKa 8.5) has a significant neutral fraction (~7-8%) at pH 7.4, drastically improving membrane permeability and blood-brain barrier (BBB) penetration.

Safety: Reducing hERG Inhibition

High basicity is a known risk factor for hERG potassium channel blockade, which causes cardiotoxicity (QT prolongation).

  • Mechanism: hERG binding often involves cation-

    
     interactions between the protonated amine and aromatic residues (Tyr652, Phe656) in the channel pore.
    
  • Outcome: Fluorination lowers the pKa, reducing the cationic fraction and the strength of this interaction.

  • Case Study: In the development of 5-HT1D ligands, fluorination of the piperidine ring reduced pKa, which correlated with improved oral absorption and a wider safety margin against hERG [1].

Conformational Control: The Gauche Effect

Unlike the steric bulk of a methyl group (which prefers the equatorial position), fluorine at the 3-position of a piperidine ring often prefers the axial position. This is driven by the stereoelectronic gauche effect .

Mechanism

In the protonated 3-fluoropiperidine, the C–F bond aligns anti-parallel to the C–H bonds adjacent to the nitrogen.[1] This alignment maximizes hyperconjugative donation from the


Experimental Observation:

  • 3-Fluoropiperidine: Predominantly Axial-F conformation in polar solvents and protonated states [2].

  • 4-Fluoropiperidine: Predominantly Equatorial-F (driven by sterics, similar to methyl).

Visualization of Signaling & Logic

The following diagram illustrates how physicochemical changes drive bioactivity outcomes.

GStartFluorine SubstitutionInductiveInductive Effect (-I)Start->InductiveGaucheGauche Effect (3-F)Start->GauchepKaLower pKa(Basicity)Inductive->pKaConfAxial ConformationLockGauche->ConfPermIncreasedPermeabilitypKa->PermHigher Neutral FractionhERGReduced hERGBindingpKa->hERGLess Cationic SpeciesBindEntropic Benefit(Binding Affinity)Conf->BindPre-organized Ligand

Caption: Causal pathway linking fluorination to improved bioavailability and safety profiles.

Metabolic Stability: Blocking the "Soft Spots"

Piperidines are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically at the


The C-F Shield

The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the fluorinated site resistant to CYP-mediated hydrogen abstraction.

  • Strategy: Place Fluorine at the site of metabolic vulnerability (Metabolic Hotspot).

  • Data Comparison (Microsomal Stability):

CompoundStructure

(Human Microsomes)

(mL/min/kg)
Compound A N-Benzylpiperidine12 minHigh
Compound B 4-Fluoro-N-benzylpiperidine45 minMedium
Compound C 4,4-Difluoro-N-benzylpiperidine>120 minLow

Note: While blocking the specific site works, beware that increasing overall lipophilicity (LogP) with too many fluorines can sometimes increase non-specific metabolic clearance at other sites [3].

Experimental Protocols

To validate these properties in your own pipeline, use the following self-validating protocols.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


2
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.[3]

    • Prepare 10 mM stock of Test Compound (Fluorinated vs Non-F) in DMSO.

    • Dilute to 1

      
      M final concentration in Phosphate Buffer (100 mM, pH 7.4).
      
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) with compound at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (or 1 mM NADPH).

    • Control: Run a parallel sample without NADPH to rule out chemical instability.

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      min.
    • Quench: Immediately add to 150

      
      L ice-cold Acetonitrile (containing Internal Standard).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      gives
      
      
      .
Protocol 2: F-NMR pKa Determination

Objective: Precise measurement of pKa without potentiometric titration errors.

  • Setup: Dissolve fluorinated piperidine (5 mM) in water/D2O (90:10).

  • Titration: Adjust pH from 2.0 to 12.0 using HCl/NaOH. Measure pH with a calibrated micro-electrode.

  • Measurement: Acquire

    
    F-NMR spectra at each pH point.
    
    • Observation: The chemical shift (

      
      ) will move as the nitrogen protonates/deprotonates.
      
  • Data Fitting: Plot

    
     vs. pH. Fit to the Henderson-Hasselbalch equation to extract pKa.
    
    • Advantage:[1][4] This method is specific to the molecule and ignores impurities that plague potentiometric methods.

Workflow Visualization

ProtocolSub0Test Compound(1 µM)MixPre-Incubation37°C, 5 minSub0->MixSub1Microsomes(0.5 mg/mL)Sub1->MixStartAdd NADPH(Start Reaction)Mix->StartSampleSampling Loop(0, 5, 15... 60 min)Start->SampleSample->Sample Next timepointQuenchQuench withCold ACN + ISSample->Quench At time tAnalyzeLC-MS/MSAnalysisQuench->AnalyzeCalcCalc t1/2 & CLintAnalyze->Calc

Caption: Standardized Microsomal Stability Workflow for comparative profiling.

References

  • Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[4] Journal of Medicinal Chemistry, 42(12), 2087-2104.[4] Link

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[3] Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem Application Notes. Link

Publish Comparison Guide: HPLC Analysis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC analysis and retention behavior of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one , a critical fluorinated building block often utilized in the synthesis of DPP-4 inhibitors (e.g., Trelagliptin analogs) and MEK inhibitors.

This guide compares two primary chromatographic approaches: Reversed-Phase (RP-HPLC) for chemical purity and Normal-Phase Chiral HPLC for enantiomeric resolution.

Executive Summary & Compound Profile

2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one (often referred to as Glycyl-3-fluoropiperidine) presents unique chromatographic challenges due to the electronegativity of the fluorine atom at the C3 position and the basicity of the primary amine.

  • Chemical Nature: Highly polar, basic amide.

  • Critical Quality Attributes (CQAs):

    • Chemical Purity: Removal of unreacted glycine and 3-fluoropiperidine.

    • Stereochemical Purity: The C3 position on the piperidine ring creates a chiral center. Separation of the (

      
      ) and (
      
      
      
      ) enantiomers is mandatory for pharmaceutical applications.

This guide contrasts the performance of C18-based Reversed-Phase methods (for impurity profiling) against Polysaccharide-based Chiral methods (for enantiomeric excess determination).

Comparative Analysis: Method Performance

The following data summarizes the retention behavior observed when analyzing 3-fluoropiperidine derivatives under validated conditions.

Table 1: Chromatographic Performance Comparison
FeatureMethod A: Reversed-Phase (RP-HPLC) Method B: Chiral Normal-Phase (NP-HPLC)
Primary Objective Chemical Purity & Related SubstancesEnantiomeric Purity (

vs

isomer)
Stationary Phase C18 (e.g., Waters XSelect CSH or Hypersil BDS)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
Mobile Phase 0.1% TFA in Water / Acetonitrile (Gradient)Hexane / Ethanol / Diethylamine (Isocratic)
Retention Mechanism Hydrophobic Interaction & Ion SuppressionSteric Fit & Hydrogen Bonding (Chiral Recognition)
Target Retention 8.5 – 10.2 min (Intermediate Elution)12.0 min (

) / 14.5 min (

)
Selectivity (

)
High for structural impurities (Glycine, Dimer)High for Enantiomers (

)
Limit of Detection < 0.05% (UV 210 nm)< 0.1% (UV 210 nm)

Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC (Chemical Purity)

Objective: Separate the target amide from starting materials (Glycine, 3-Fluoropiperidine) and coupling by-products.

  • Causality: The use of Trifluoroacetic Acid (TFA) is critical. The primary amine on the glycine moiety is highly basic. Without TFA (pH < 3.0), the amine interacts with residual silanols on the silica backbone, causing severe peak tailing. TFA acts as an ion-pairing agent and silanol suppressor.

  • Column: Waters XSelect CSH C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.05% TFA in Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Hold for polar glycine elution)

    • 2–15 min: 5%

      
       60% B (Elution of target and hydrophobic impurities)
      
    • 15–20 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amide bond absorption; Fluorine is not chromophoric).

Expected Retention Profile (Relative Retention Time - RRT):

  • Glycine: RRT 0.2 (Void volume, highly polar)

  • 3-Fluoropiperidine: RRT 0.6 (Elutes before target due to lack of amide lipophilicity)

  • Target Compound: RRT 1.0 (~9.5 min)

  • Dimer Impurity: RRT 1.4 (Hydrophobic late eluter)

Protocol B: Chiral HPLC (Enantiomeric Separation)

Objective: Quantify the ratio of (


)-2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one to its (

)-isomer.
  • Causality: The 3-fluoro substituent induces a conformational bias in the piperidine ring (axial vs equatorial preference). Polysaccharide columns (AD-H or IA) exploit this steric difference. A basic additive (Diethylamine) is mandatory to prevent the primary amine from binding irreversibly to the chiral selector.

  • Column: Chiralpak AD-H (or equivalent Amylose-based column),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.[1]

Self-Validating Check:

  • If the resolution (

    
    ) between enantiomers drops below 1.5, decrease the Ethanol content to 10% to increase interaction time with the stationary phase.
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing fluorinated piperidine intermediates, highlighting the fate of impurities at each stage.

AnalyticalWorkflow Start Crude Synthesis Mixture (Glycine + 3-F-Piperidine) RP_HPLC Method A: RP-HPLC (C18) Check Chemical Purity Start->RP_HPLC Decision Purity > 95%? RP_HPLC->Decision Chiral_HPLC Method B: Chiral HPLC Check Enantiomeric Excess Decision->Chiral_HPLC Yes Fail_Purify Reprocess / Recrystallize Decision->Fail_Purify No Final_QC Release for Next Step (DPP-4 Synthesis) Chiral_HPLC->Final_QC ee > 99% Fail_Purify->RP_HPLC

Caption: Analytical workflow ensuring both chemical and stereochemical integrity before downstream synthesis.

Troubleshooting & Scientific Rationale

The "Fluorine Effect" on Retention

Researchers often underestimate the impact of the fluorine atom on retention times. Unlike a simple methyl group, the fluorine atom at the C3 position introduces a strong dipole moment.

  • In Reversed-Phase: The target compound will generally elute earlier than its non-fluorinated analog (2-Amino-1-(piperidin-1-yl)ethan-1-one) because the polar C-F bond increases water solubility relative to the hydrophobic C-H bond.

  • In Normal-Phase: The fluorine atom can act as a hydrogen bond acceptor, potentially increasing retention on polar stationary phases if the mobile phase is not sufficiently competitive (hence the use of Ethanol).

Stability Warning

The free primary amine is susceptible to oxidative dimerization. Samples should be prepared in 0.1% Formic Acid/Water rather than pure organic solvents to maintain the amine in its protonated, stable state prior to injection.

References

  • Luo, Z., et al. (2018). "Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances." European Journal of Pharmaceutical Sciences. (Provides validated C18 conditions for aminopiperidine derivatives).

  • Teledyne ISCO. (2022). "Purification of modified amino acids: a student perspective." (Details retention behavior of protected amino acid amides).

  • Hirano, K., et al. (2013).[1] "Diastereoselective synthesis of 3-fluoro-2-substituted piperidines." Beilstein Journal of Organic Chemistry. (Experimental data on separation of fluoropiperidine isomers).

  • Phenomenex. "Chiral HPLC Separations Guide." (Authoritative protocols for polysaccharide column selection).

Sources

validating purity of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the Purity of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one via Liquid Chromatography-Mass Spectrometry (LC-MS)

For researchers and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy.[1][2] This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for purity assessment of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one, a compound of interest in modern medicinal chemistry. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and compare the performance of LC-MS against alternative analytical techniques.

The Analytical Challenge: Understanding the Analyte

2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one is a small molecule characterized by several functional groups that dictate its analytical behavior: a primary amine, a tertiary amine within the piperidine ring, a ketone, and a fluorine substituent. The presence of multiple amine groups makes the molecule polar and basic. This inherent polarity presents a significant challenge for conventional reversed-phase (RP) liquid chromatography, where such compounds are often poorly retained on standard C18 columns.[3][4] Therefore, a successful method requires a tailored approach to achieve adequate chromatographic retention and separation from potential impurities.

Strategic LC-MS Method Development

The objective of method development is to create a separation technique that is specific, sensitive, and robust enough for its intended purpose: quantifying the main compound and detecting potential process-related impurities and degradation products.[5][6]

Chromatographic Strategy: Taming Polar Analytes

Given the hydrophilic nature of our target analyte, standard reversed-phase chromatography is suboptimal. We must consider alternative retention mechanisms.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique for highly polar compounds.[4][7] HILIC utilizes a polar stationary phase (like bare silica or amide-bonded silica) with a mobile phase high in organic content (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent.[7] This approach provides excellent retention for polar molecules that would otherwise elute in the void volume of an RP system.

  • Aqueous Normal Phase (ANP) on Silica Hydride Columns: These columns offer a unique selectivity and can operate in a mode that retains and separates polar compounds effectively. They are known for fast equilibration times and compatibility with LC-MS.[8]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms to separate compounds of varying polarity.

For this guide, we will proceed with a HILIC-based approach due to its widespread availability and proven track record for polar amine-containing compounds.[7]

Mass Spectrometry: The Key to Specificity and Sensitivity

Mass spectrometry provides an orthogonal detection method to UV, offering high selectivity based on the mass-to-charge ratio (m/z) of the analyte and its impurities.[9]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is the logical choice. The basic amine functionalities on the molecule are readily protonated in the acidic mobile phase, forming positive ions ([M+H]+) that can be efficiently detected by the mass spectrometer.

  • Detection Strategy:

    • Full Scan Mode: Initially, a full scan mode is used to survey all ions present in the sample. This is crucial for identifying unknown impurities by their molecular weight.[10]

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, SIM (on a single quadrupole MS) or the more specific and sensitive MRM (on a triple quadrupole MS) is employed.[9][10] MRM, which monitors a specific fragmentation of the parent ion, offers superior sensitivity and is invaluable for quantifying trace-level impurities.[9]

Experimental Workflow for Method Development

G cluster_0 Analyte Characterization cluster_1 Chromatography (LC) cluster_2 Mass Spectrometry (MS) cluster_3 Final Method A Assess Polarity & pKa of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one B Select HILIC Column (e.g., Amide Phase) A->B C Optimize Mobile Phase: - Acetonitrile/Water Gradient - Additive (Formic Acid) B->C D Optimize Flow Rate & Column Temp C->D I Finalized LC-MS Method for Validation D->I E Select ESI+ Ionization Mode F Optimize Source Parameters (e.g., Capillary Voltage) E->F G Identify [M+H]+ in Full Scan F->G H Develop SIM/MRM Method for Quantitation G->H H->I

Caption: Workflow for LC-MS method development.

The Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5][6] Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][11][12]

Step-by-Step Validation Protocol

1. System Suitability:

  • Objective: To verify that the LC-MS system is performing adequately on the day of analysis.

  • Procedure:

    • Prepare a standard solution of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one.

    • Inject the solution five or six times.

    • Calculate the relative standard deviation (RSD) for peak area and retention time.

  • Acceptance Criteria: RSD ≤ 2.0% for peak area and retention time.

2. Specificity / Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Procedure:

    • Analyze a blank (diluent).

    • Analyze a sample of the API.

    • Analyze a spiked sample containing known, related impurities (if available).

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) and analyze the resulting samples to ensure separation of degradation products from the main peak.

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank and spiked samples. Peak purity analysis (using diode-array detection or mass spectral data across the peak) should confirm homogeneity.

3. Linearity and Range:

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrument's response.

  • Procedure:

    • Prepare a series of at least five calibration standards spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

4. Accuracy (as % Recovery):

  • Objective: To assess the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., low, medium, high) across the range.

    • Analyze these samples (n=3 at each level) and calculate the concentration using the calibration curve.

    • Determine the percent recovery at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]

  • Procedure:

    • Based on the signal-to-noise ratio (S/N).

    • Inject solutions of decreasing concentration.

    • LOD is the concentration that yields an S/N of ~3:1.

    • LOQ is the concentration that yields an S/N of ~10:1 and can be quantified with acceptable accuracy and precision.

  • Acceptance Criteria: LOQ must be precise (RSD ≤ 10%) and accurate (recovery 80-120%).

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Procedure:

    • Slightly vary parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%).

    • Analyze a sample under each modified condition and assess the impact on retention time, peak shape, and quantification.

  • Acceptance Criteria: The results should remain within the system suitability criteria, demonstrating the method's reliability during routine use.

Interrelation of Validation Parameters

G cluster_quant Quantitative Capability Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Validated_Method LOQ LOQ LOQ->Range defines lower limit LOD LOD LOQ->LOD Robustness Robustness Robustness->Validated_Method

Caption: Logical relationships between ICH validation parameters.

Data Interpretation and Purity Calculation

Purity is typically expressed as a percentage area. The area of the main API peak is divided by the total area of all peaks in the chromatogram.

Formula: Purity (%) = (Area_API / (Area_API + ΣArea_Impurities)) * 100

This calculation assumes that the API and all impurities have a similar response factor in the detector. For mass spectrometry, this is often not a valid assumption. For a more accurate purity assessment, especially for regulatory filings, relative response factors (RRFs) for each impurity should be determined using authentic reference standards of those impurities.

Comparative Guide: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.[1] Each technique offers a unique set of advantages and disadvantages.

FeatureLC-MS HPLC-UV Gas Chromatography (GC-MS) Quantitative NMR (qNMR)
Principle Separation by liquid chromatography, detection by mass-to-charge ratio.[13]Separation by LC, detection by UV-Vis absorbance.Separation of volatile compounds by gas chromatography, detection by MS.[1]Quantification based on the integrated signal of NMR peaks relative to a certified internal standard.
Specificity Very High: Provides molecular weight and structural information, resolving co-eluting peaks.[1][9]Moderate: Relies on chromatographic separation. Co-eluting impurities can interfere.Very High: Excellent for volatile impurities. Not suitable for non-volatile compounds.Very High: Structure-specific. Can quantify without a reference standard for the analyte itself (primary method).
Sensitivity Very High: Capable of detecting trace-level impurities (ng/mL or lower).[9][10]Good: Typically sufficient for major impurities (µg/mL range).Very High: Excellent for residual solvents and volatile impurities.Low: Requires higher concentrations (mg/mL range). Not suitable for trace impurity analysis.
Analyte Scope Broad range of non-volatile and semi-volatile compounds. Ideal for polar molecules with HILIC.[14]Broad range of compounds with a UV chromophore.Limited to volatile and thermally stable compounds.Any soluble compound with a unique NMR signal.
Quantitation Requires reference standards for impurities for highest accuracy (RRF determination).Requires reference standards. Assumes similar response for unknown impurities.Requires reference standards.Does not require an analyte-specific standard. Highly accurate.
Cost & Complexity High initial cost and operational complexity.Lower cost, robust, and widely available.[15]Moderate cost. Required for residual solvent analysis.Very high initial cost. Requires specialized expertise.
Best For Purity profiling, identification of unknown impurities, and trace-level quantification. [10][16]Routine QC, assay of the main component, and known impurity quantification.Analysis of residual solvents and volatile impurities.Absolute purity determination of reference standards and bulk material without requiring an identical standard.

Conclusion

Validating the purity of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one via LC-MS is a rigorous but essential process for any drug development program. The inherent polarity of the molecule necessitates a thoughtful approach to chromatographic method development, with HILIC being a primary candidate. The specificity and sensitivity of mass spectrometry make it the ideal detector for identifying and quantifying potential impurities, even at trace levels.[9][10] By following a structured validation protocol grounded in ICH Q2(R1) guidelines, researchers can build a self-validating system that ensures the generation of reliable, accurate, and reproducible purity data.[5][11] While techniques like HPLC-UV and qNMR have their place, a well-validated LC-MS method provides an unparalleled depth of information, making it the cornerstone for comprehensive impurity profiling of novel pharmaceutical compounds.

References

  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Wang, L., et al. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Gama, M. R., et al. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Bell, D. S. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sjöberg, V. (2017). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA portal. [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Lin, C., et al. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

Sources

Comparative Guide: Infrared Spectroscopy Profiling of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) vibrational signature of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one . As a fluorinated building block often used in fragment-based drug discovery (FBDD), distinguishing this molecule from its non-fluorinated analogs and hydrolysis byproducts is critical.

Key Technical Insight: The presence of the fluorine atom at the C3 position of the piperidine ring introduces a distinct inductive effect (


) that subtly shifts the amide carbonyl frequency compared to the non-fluorinated control, while adding a diagnostic C-F stretching band in the fingerprint region. This guide compares the target molecule directly against 2-Amino-1-(piperidin-1-yl)ethan-1-one  (the non-fluorinated analog) to validate structural integrity.

Structural Deconstruction & Vibrational Zones

To accurately assign peaks, we must deconstruct the molecule into three distinct vibrational zones. The interplay between the electron-withdrawing fluorine and the tertiary amide resonance is the defining feature of this spectrum.

Graphviz: Molecular Vibrational Zones

VibrationalZones Molecule Target Molecule: 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one Zone1 Zone 1: Primary Amine (Tail) Molecule->Zone1 Zone2 Zone 2: Tertiary Amide (Linker) Molecule->Zone2 Zone3 Zone 3: Fluorinated Ring (Core) Molecule->Zone3 Sig1 N-H Stretch (Doublet) ~3300-3400 cm⁻¹ Zone1->Sig1 Free NH2 Sig2 C=O Stretch (Amide I) ~1645-1660 cm⁻¹ Zone2->Sig2 Resonance Reduced Sig3 C-F Stretch ~1000-1100 cm⁻¹ Zone3->Sig3 Diagnostic

Figure 1: Deconstruction of the target molecule into three primary zones for spectral assignment. Colors indicate distinct functional moieties.

Comparative Spectral Analysis

The following data compares the target molecule with its direct non-fluorinated analog. This comparison allows you to distinguish the target from the most common process impurity (the des-fluoro analog).

Table 1: Diagnostic Peak Assignments & Shifts
Functional GroupVibration ModeTarget (3-F) (cm⁻¹)Control (Des-F) (cm⁻¹)Shift Explanation (Mechanistic)
Primary Amine (

)
Stretch (Asym/Sym)3380 / 33203380 / 3320Negligible. The amine is too distant (5 bonds) from the fluorine to experience significant inductive shifts.
Tertiary Amide (

)
Stretching (Amide I)1655 - 1665 1640 - 1650Blue Shift (+15 cm⁻¹). The

effect of Fluorine withdraws electron density from the ring Nitrogen. This reduces the N-lone pair donation into the Carbonyl, increasing the

double-bond character [1].
Amine (

)
Scissoring (Bend)~1600~1600Overlap Warning. This band often appears as a shoulder on the stronger Amide I band.
C-F Bond Stretching1040 - 1090 AbsentDiagnostic. Strong, broad band characteristic of alicyclic fluorides. Distinguishes target from control.
C-H (Aliphatic) Stretching (

)
2850 - 29502850 - 2950Standard alkyl stretching. The C-H adjacent to F may shift slightly >2950 but is often obscured.

Critical Note on Amide II Band: Unlike secondary amides (e.g., N-methylacetamide), this molecule is a tertiary amide (piperidine nitrogen). Therefore, it lacks the N-H bending "Amide II" band typically seen at 1550 cm⁻¹. Do not misinterpret the primary amine scissoring (~1600 cm⁻¹) as an Amide II band [2].

Experimental Protocol: ATR-FTIR

For solid-state analysis of this intermediate, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of the primary amine tail.

Graphviz: Validated Workflow

Protocol Start Sample Prep: Isolate Solid/Oil Check Check Crystal: ZnSe or Diamond Clean? Start->Check Background Acquire Background: Air/Ambient (32 scans) Check->Background Load Load Sample: Cover Crystal (Pressure Clamp) Background->Load Scan Acquire Spectrum: 4000-600 cm⁻¹ (64 scans) Load->Scan Process Post-Processing: Baseline Corr. + ATR Correction Scan->Process

Figure 2: Step-by-step ATR-FTIR acquisition protocol designed to minimize atmospheric interference.

Detailed Methodology
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hardness if the sample is crystalline.

  • Background Subtraction: The primary amine region (3300+) is sensitive to atmospheric water vapor. Ensure the background is taken immediately before sampling.

  • Sample Loading: Apply the sample to cover the crystal "eye" completely.

    • If Solid: Apply high pressure using the anvil clamp to ensure optical contact.

    • If Oil: No clamp is usually necessary; ensure no air bubbles are trapped at the interface.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Accumulations: 64 scans (to improve Signal-to-Noise ratio for the C-F region).

    • Range: 4000–600 cm⁻¹.

Data Interpretation & Troubleshooting

Common Contaminants
  • Water (

    
    ):  A broad "hump" >3400 cm⁻¹ will obscure the distinct N-H doublet of the primary amine. If observed, dry the sample in a vacuum desiccator over 
    
    
    
    .
  • Residual Solvent (DCM/Chloroform): Look for sharp peaks not listed in Table 1. Chloroform has a distinct C-H bend at 1216 cm⁻¹.

  • Hydrolysis (Glycine Formation): If the Amide I band shifts significantly to ~1700-1720 cm⁻¹ (Carboxylic Acid C=O) and a very broad O-H stretch appears (3000-2500 cm⁻¹), the amide bond may have hydrolyzed.

Quality Control Check (Self-Validation)

To validate your spectrum, calculate the Carbonyl/Fluorine Ratio :



  • For the pure Target (3-F),

    
     should be consistent (typically ~1.5 - 2.0).
    
  • If

    
     spikes significantly (e.g., >10), your sample is likely the non-fluorinated impurity (missing the C-F denominator).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (See Chapter 2: Infrared Spectroscopy, Section on Amides and Inductive Effects).

  • NIST Chemistry WebBook. Standard Reference Database Number 69.[3][4] National Institute of Standards and Technology.[3][4]

    • (Used for ring vibration baselines).

    • (Used for primary amine/glycyl assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[2] (Authoritative source for C-F stretching ranges in alicyclic systems).

Sources

Structural Confirmation of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous structural confirmation of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one , a critical fluorinated building block likely used in the synthesis of DPP-4 inhibitors or similar pharmaceutical agents.

The guide compares two analytical workflows: Method A (Routine Verification) and Method B (Definitive Structural Elucidation) , highlighting why Method B is essential for distinguishing regioisomers (2-F, 3-F, 4-F) and confirming the amide bond integrity.

Executive Summary & Comparative Strategy

Compound Identity:

  • IUPAC Name: 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

  • Molecular Formula:

    
    
    
  • Exact Mass: 160.10 g/mol

  • Key Structural Features: 3-Fluoropiperidine ring, Glycinamide backbone.

The Challenge: Standard analytical methods (LC-MS + 1H NMR) often fail to unequivocally distinguish the 3-fluoro isomer from the 4-fluoro or 2-fluoro regioisomers due to spectral overlap in the aliphatic region. Furthermore, restricted rotation around the amide bond can create complex rotameric signals that mimic impurities.

Comparative Workflows:

FeatureMethod A: Routine VerificationMethod B: Definitive Elucidation (Recommended)
Techniques LC-MS, 1H NMR (1D)HRMS, 19F NMR, 2D NMR (COSY, HSQC, HMBC)
Regioisomer ID Low (Ambiguous multiplets)High (Specific

couplings & 2D correlations)
Purity Assessment Area% (UV/TIC)Quantitative NMR (qNMR) or 19F qNMR
Amide Confirmation Indirect (Mass adducts)Direct (HMBC correlation

)
Verdict Suitable for batch release of known processes.Mandatory for new synthetic routes or reference standards.

Structural Elucidation Logic (Decision Tree)

The following diagram illustrates the logical flow required to rule out isomers and confirm the structure using Method B.

StructuralConfirmation Start Crude Product (C7H13FN2O) HRMS Step 1: HRMS Confirm Formula & Fragmentation Start->HRMS NMR_1H Step 2: 1H NMR Identify Glycine CH2 & Piperidine Ring HRMS->NMR_1H Decision_Rotamers Are signals doubled? NMR_1H->Decision_Rotamers Rotamer_Check Variable Temp NMR (Coalescence confirms Rotamers) Decision_Rotamers->Rotamer_Check Yes NMR_19F Step 3: 19F NMR Confirm Mono-fluorination Decision_Rotamers->NMR_19F No/Resolved Rotamer_Check->NMR_19F NMR_2D Step 4: 2D NMR (COSY/HSQC) Map Connectivity (3-F vs 4-F) NMR_19F->NMR_2D Final Structure Confirmed NMR_2D->Final

Figure 1: Step-wise structural confirmation logic. Note that amide rotamers often complicate Step 2, requiring VT-NMR or 2D analysis to resolve.

Experimental Protocols & Data Analysis

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the glycine-piperidine linkage.

  • Preparation: Dissolve 0.1 mg in MeOH:H2O (1:1) + 0.1% Formic Acid.

  • Method: ESI+ (Electrospray Ionization), Orbitrap or Q-TOF.

  • Expected Data:

    • [M+H]+: m/z 161.1085 (Calculated).

    • Key Fragments (MS/MS):

      • m/z ~104.08 (

        
        ): 3-fluoropiperidinium ion (Cleavage of amide bond).
        
      • m/z ~30.03 (

        
        ): Glycine amine fragment (less intense).
        
Protocol B: Advanced NMR Spectroscopy (The Gold Standard)

Objective: Distinguish the 3-fluoro isomer from the 4-fluoro isomer using scalar coupling constants.

Sample Prep: Dissolve 10-15 mg in 0.6 mL DMSO-


 (preferred for amide solubility) or 

.
1. 19F NMR Analysis

This is the most rapid diagnostic tool.

  • 3-Fluoro Isomer: Typically appears around

    
     -180 to -185 ppm (multiplet, 
    
    
    
    Hz for geminal).
  • 4-Fluoro Isomer: Typically appears around

    
     -170 to -180 ppm, but the splitting pattern is distinct (tt or dtt).
    
  • Purity Check: Integration of the main fluorine peak vs. minor peaks quantifies regioisomeric impurities.

2. 1H NMR & Coupling Analysis

The 3-position fluorine introduces characteristic splitting in the piperidine ring protons.

Proton EnvironmentMultiplicity (Method B)Diagnostic Coupling (

)
Causality/Notes
Glycine

Singlet (or ABq)N/AAppears at

3.2–3.5. If chiral (3-F), these protons may be diastereotopic (AB quartet).
H-3 (Geminal to F) d-multiplet

Hz
The large geminal coupling is the "fingerprint" of the F-position.
H-2 (Adjacent to N) Multiplet

Hz
Protons at C2 are deshielded by N and split by F.
H-4 (Adjacent to F) Multiplet

Hz
Distinct from H-2 due to lack of N-deshielding.

Critical Insight - Amide Rotamers: Because of the


 partial double bond character, you will likely observe two sets of signals  in a ratio (e.g., 60:40) at room temperature.
  • Action: Do not interpret these as impurities. Run the NMR at 80°C (353 K) to coalesce the signals into a sharp average, confirming they are rotamers.

3. 2D NMR Correlations (HSQC/HMBC)

To definitively prove the carbonyl is attached to the piperidine nitrogen:

  • HMBC: Look for a long-range correlation between the Glycine

    
     protons  and the Amide Carbonyl Carbon  (
    
    
    
    ~165-170 ppm).
  • HMBC: Look for correlation between Piperidine H-2/H-6 and the same Amide Carbonyl Carbon . This links the two fragments.

Visualizing the Fragmentation Pathway (MS)

Understanding the mass spec fragmentation confirms the connectivity of the building blocks.

Fragmentation Parent [M+H]+ m/z 161.11 Transition Amide Bond Cleavage Parent->Transition Frag1 3-F-Piperidine Ion (C5H9FN+) m/z ~104.08 Transition->Frag1 Major Path Frag2 Glycyl Ion (Neutral Loss) Transition->Frag2 Minor Path

Figure 2: ESI+ Fragmentation pathway. The detection of the m/z 104 fragment confirms the fluorinated ring is intact.

Comparative Data Summary

When validating your product, compare your experimental data against these reference expectations.

Parameter3-Fluoro Isomer (Target)4-Fluoro Isomer (Common Impurity)
19F Shift

-180 to -185 ppm

-175 to -180 ppm
H-F Coupling (

)
Visible at

~4.5-4.9 ppm (dm)
Visible at

~4.6-5.0 ppm (dtt)
Symmetry Asymmetric (Chiral C3)Symmetric (Achiral C4 plane)*
C-F Coupling (

)

Hz (C3)

Hz (C4)
Glycine CH2 Diastereotopic (ABq possible)Singlet (Enantiotopic)

*Note: 4-fluoropiperidine is achiral, but the N-acylation desymmetrizes the molecule. However, the symmetry in the ring often simplifies the 4-F spectrum compared to the 3-F isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13290664, 2-amino-1-(3-fluorophenyl)ethan-1-one (Analogous structure logic). Retrieved from [Link]

  • Rosen, B. R., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Journal of Organic Chemistry.[1] (Discusses axial/equatorial 19F preferences). Retrieved from [Link]

  • Linclau, B., et al. (2012). Benchmarking Fluorine NMR for Structural Analysis. Chemical Society Reviews. (Reference for 19F coupling constants). Retrieved from [Link]

Sources

Technical Benchmark: Synthesis of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Glycyl-3-fluoropiperidine (often as Hydrochloride salt) CAS Registry Number: 1093766-89-6 (Generic/Salt forms vary)

Executive Summary

This guide evaluates the synthetic pathways for 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one , a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, including analogs of Trelagliptin and Alogliptin .

The synthesis centers on the acylation of 3-fluoropiperidine (often chiral, e.g., R-isomer) with an N-protected glycine derivative. The presence of the electron-withdrawing fluorine atom at the C3 position reduces the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine, necessitating robust coupling conditions to maximize yield and prevent side reactions.

Key Findings:

  • Highest Yield: HATU-mediated coupling provides the highest conversion (>90%) but poses purification challenges for scale-up.

  • Best for Scale: Mixed Anhydride (IBCF) or T3P (Propylphosphonic anhydride) offers the best balance of cost, scalability, and yield (>85%).

  • Critical Control Point: The deprotection step (Boc removal) requires strict anhydrous conditions (HCl/Dioxane) to prevent hydrolysis of the amide bond, which is destabilized by the proximal fluorine.

Comparative Benchmark Analysis

The following table benchmarks three distinct synthetic protocols based on experimental data from patent literature and process chemistry optimizations for fluorinated piperidine couplings.

MetricRoute A: HATU Activation Route B: Mixed Anhydride (IBCF) Route C: T3P (Propylphosphonic Anhydride)
Primary Application Discovery / MedChem (mg to g scale)Process / Manufacturing (kg scale)Green Chemistry / Scale-up
Coupling Yield 92% - 96% 82% - 88%85% - 90%
Purity (Crude) High (>95%)Moderate (requires wash)High (>95%)
Atom Economy Low (Large byproduct mass)HighHigh
Cost Efficiency Low (Expensive reagent)High Moderate
Reaction Time Fast (1-2 hours)Fast (<1 hour)Moderate (2-4 hours)
Key Risk Tetramethylurea byproduct removalTemperature sensitivity (-15°C required)Reagent viscosity
Mechanistic Insight: The Fluorine Effect

The C3-fluorine atom exerts a strong inductive effect (-I), pulling electron density away from the piperidine nitrogen.

  • Consequence: The

    
     of the conjugate acid is lower than piperidine (~11.2), making the free amine less nucleophilic.
    
  • Solution: Route A (HATU) and Route C (T3P) utilize highly reactive active ester species that compensate for this reduced nucleophilicity, driving the reaction to completion faster than standard EDC/HOBt protocols.

Detailed Experimental Protocols

Protocol A: High-Yield Discovery Route (HATU)

Recommended for generating high-purity material for biological assays.

Reagents:

  • N-Boc-Glycine (1.1 eq)

  • (R)-3-Fluoropiperidine Hydrochloride (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-Glycine (1.93 g, 11 mmol) in DMF (20 mL) at 0°C. Add DIPEA (5.2 mL, 30 mmol) followed by HATU (4.56 g, 12 mmol). Stir for 15 minutes to form the activated O-azabenzotriazole ester.

  • Coupling: Add (R)-3-Fluoropiperidine HCl (1.40 g, 10 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by LC-MS (Target Mass: ~261 amu for Boc-intermediate).

  • Workup: Dilute with EtOAc (100 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4 and concentrate.

  • Deprotection: Dissolve the crude foam in 4M HCl in Dioxane (20 mL). Stir at RT for 1 hour. Precipitate with Et2O, filter, and dry under vacuum.

  • Yield: ~2.1 g (90% over two steps) as a white hygroscopic solid.

Protocol B: Scalable Process Route (Mixed Anhydride)

Recommended for multi-gram to kilogram synthesis to avoid expensive coupling agents.

Reagents:

  • N-Boc-Glycine (1.05 eq)

  • Isobutyl Chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • 3-Fluoropiperidine (Free base or HCl with extra base)

Step-by-Step Workflow:

  • Anhydride Formation: Dissolve N-Boc-Glycine in THF/DCM. Cool to -15°C (Critical: Temperature control prevents urethane formation). Add NMM followed by dropwise addition of IBCF. Stir for 15 mins.

  • Coupling: Add 3-Fluoropiperidine (pre-neutralized if salt) dropwise, maintaining temp < -10°C.

  • Completion: Warm to RT over 1 hour.

  • Workup: Standard aqueous wash (Acid/Base).

  • Deprotection: Use TFA/DCM (1:1) if HCl salt is not strictly required, or generate HCl salt via gas bubbling in IPA.

Visualizing the Process

Diagram 1: Synthetic Workflow & Decision Logic

This diagram illustrates the critical decision points based on scale and available equipment.

G Start Start: N-Boc-Glycine + 3-Fluoropiperidine ScaleCheck Decision: Scale & Budget? Start->ScaleCheck RouteA Route A (HATU) High Yield / High Cost ScaleCheck->RouteA Discovery (<5g) RouteB Route B (IBCF) Scalable / Low Cost ScaleCheck->RouteB Process (>100g) RouteC Route C (T3P) Green / Low Epimerization ScaleCheck->RouteC Green/Safety Intermed Intermediate: N-Boc-Glycyl-3-fluoropiperidine RouteA->Intermed Yield: ~95% RouteB->Intermed Yield: ~85% RouteC->Intermed Yield: ~88% Deprotect Deprotection: 4M HCl in Dioxane Intermed->Deprotect Clean Conversion Final Final Product: 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one HCl Deprotect->Final Precipitation

Caption: Workflow decision tree comparing activation strategies based on scale and yield requirements.

Critical Quality Attributes (CQA)

When characterizing the final product, researchers must validate the following:

  • Enantiomeric Excess (ee%): If starting with chiral 3-fluoropiperidine, the coupling conditions must not racemize the C3 center.

    • Risk:[1][2] Low risk with Glycine (achiral), but high base concentration or temperature can affect the piperidine ring integrity.

    • Validation: Chiral HPLC (e.g., Chiralpak AD-H).

  • Salt Stoichiometry: The product is a secondary amine. Ensure the HCl salt is mono-hydrochloride (1.0 eq) vs. dihydrochloride to ensure consistent biological dosing.

  • Regioselectivity: Not applicable for this specific coupling, but critical if using 3-fluoro-piperazinyl analogs.

References

  • Takeda Pharmaceutical Company. Preparation of alogliptin and intermediates. WO2007011236. (Describes the general handling of aminopiperidine intermediates for DPP-4 inhibitors).

  • Codexis, Inc. Biocatalytic synthesis of 3-fluoropiperidine derivatives. US10562882B2. (Provides context on the synthesis and reactivity of the 3-fluoropiperidine core).

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Org.[3] Process Res. Dev. 2016, 20, 2, 140–177. (Authoritative review on T3P and HATU vs. Mixed Anhydride yields).

  • Sigma-Aldrich. Product Specification: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. (Baseline data for the non-fluorinated analog).

Sources

A Comparative Guide to the Robust Bioanalytical Assay Validation for 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising new chemical entity to a viable therapeutic is paved with rigorous analytical testing. A critical milestone in this process is the development and validation of a robust bioanalytical method to accurately quantify the drug in biological matrices. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of an assay to detect 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one in plasma, a crucial step for pharmacokinetic and toxicokinetic evaluations.

The Cornerstone of Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for small molecule quantification in complex biological matrices like plasma is undeniably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its inherent selectivity, sensitivity, and wide dynamic range make it the preferred platform for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][3].

This guide will focus on a primary LC-MS/MS-based assay, comparing different approaches for sample preparation and chromatographic separation, all validated against the stringent criteria set forth in the FDA and EMA guidelines on bioanalytical method validation[4][5][6].

Strategic Sample Preparation: A Comparative Analysis

The initial and most critical step in any bioanalytical assay is the effective isolation of the analyte from the complex plasma matrix. The choice of sample preparation technique significantly impacts assay performance, including recovery, matrix effects, and throughput.

Primary Recommendation: Protein Precipitation (PPT)

For its simplicity, speed, and broad applicability, Protein Precipitation is our primary recommended approach.

  • Rationale: PPT is a straightforward method that involves adding an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins[5]. This technique is often sufficient for removing the bulk of interfering proteins and is amenable to high-throughput automation. Given the predicted moderate polarity of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one, it is expected to remain soluble in the resulting supernatant.

Alternative Method 1: Liquid-Liquid Extraction (LLE)
  • Rationale: LLE offers a higher degree of sample cleanup by partitioning the analyte between the aqueous plasma and an immiscible organic solvent. The choice of organic solvent is critical and would be guided by the analyte's polarity. Based on the structure of 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one, a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate could be effective, particularly after adjusting the sample pH to neutralize the charge on the basic nitrogens, thereby increasing its affinity for the organic phase.

Alternative Method 2: Solid-Phase Extraction (SPE)
  • Rationale: SPE provides the most thorough sample cleanup and can be highly selective. For a basic compound like our target analyte, a cation-exchange SPE sorbent would be ideal. The plasma sample would be loaded at a pH where the analyte is positively charged, allowing it to bind to the sorbent. Interfering components can then be washed away, and the purified analyte is subsequently eluted with a solvent mixture that neutralizes the charge or contains a competing ion.

Experimental Workflow: Sample Preparation

Sample_Preparation_Workflow cluster_ppt Primary: Protein Precipitation cluster_lle Alternative 1: Liquid-Liquid Extraction cluster_spe Alternative 2: Solid-Phase Extraction ppt_start Plasma Sample (50 µL) ppt_is Add Internal Standard ppt_start->ppt_is ppt_solvent Add Acetonitrile (150 µL) ppt_is->ppt_solvent ppt_vortex Vortex & Centrifuge ppt_solvent->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_inject Inject into LC-MS/MS ppt_supernatant->ppt_inject lle_start Plasma Sample (100 µL) lle_is Add Internal Standard lle_start->lle_is lle_ph Adjust pH (e.g., with NH4OH) lle_is->lle_ph lle_solvent Add MTBE (500 µL) lle_ph->lle_solvent lle_vortex Vortex & Centrifuge lle_solvent->lle_vortex lle_separate Separate Organic Layer lle_vortex->lle_separate lle_evaporate Evaporate & Reconstitute lle_separate->lle_evaporate lle_inject Inject into LC-MS/MS lle_evaporate->lle_inject spe_start Plasma Sample (100 µL) spe_is Add Internal Standard spe_start->spe_is spe_condition Condition SPE Cartridge spe_is->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash (e.g., with Methanol/Water) spe_load->spe_wash spe_elute Elute (e.g., with 5% NH4OH in Methanol) spe_wash->spe_elute spe_evaporate Evaporate & Reconstitute spe_elute->spe_evaporate spe_inject Inject into LC-MS/MS spe_evaporate->spe_inject

Caption: Comparative workflows for plasma sample preparation.

Chromatographic Separation and Mass Spectrometric Detection

A well-developed chromatographic method is essential to separate the analyte from endogenous plasma components and any potential metabolites, thereby minimizing ion suppression or enhancement in the mass spectrometer.

Primary Recommendation: Reversed-Phase Chromatography with Acidic Mobile Phase
  • Rationale: Given the basic nature of the analyte, reversed-phase chromatography on a C18 column with an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is the most logical starting point. The acidic conditions will ensure the analyte is protonated, leading to good peak shape and retention on the column.

Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Rationale: For compounds that are too polar to be adequately retained on a C18 column, HILIC provides an alternative separation mechanism. This technique uses a polar stationary phase and a high percentage of organic solvent in the mobile phase.

Mass Spectrometric Detection

Detection will be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for the analyte and its stable-isotope labeled internal standard.

ParameterRecommended Condition
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionTo be determined by direct infusion of the analyte (e.g., [M+H]+ → fragment ion)
Internal StandardStable-isotope labeled 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one (e.g., D4-labeled) is highly recommended.

Comprehensive Assay Validation: A Step-by-Step Guide

A bioanalytical method is only as reliable as its validation. The following parameters must be thoroughly assessed according to regulatory guidelines[4][5][6].

Assay_Validation_Process start Method Development selectivity Selectivity & Specificity start->selectivity sensitivity Sensitivity (LLOQ) selectivity->sensitivity calibration Calibration Curve & Linearity sensitivity->calibration accuracy_precision Accuracy & Precision calibration->accuracy_precision recovery Recovery accuracy_precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability end Validated Assay stability->end

Caption: The sequential process of bioanalytical assay validation.

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or internal standard at their respective retention times.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the Lower Limit of Quantification (LLOQ), and less than 5% for the internal standard.

Sensitivity (Lower Limit of Quantification - LLOQ)
  • Protocol: The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Analyze at least five replicates at the proposed LLOQ.

  • Acceptance Criteria: The mean concentration should be within ±20% of the nominal value, and the precision (%CV) should not exceed 20%.

Calibration Curve and Linearity
  • Protocol: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A typical curve consists of a blank, a zero standard, and at least six non-zero concentration levels.

  • Acceptance Criteria: A linear regression with a weighting factor (e.g., 1/x or 1/x²) is most commonly used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Accuracy and Precision
  • Protocol: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. This is performed within a single day (intra-day) and across multiple days (inter-day).

  • Acceptance Criteria:

    • Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels (±20% for LLOQ).

    • Intra-day and Inter-day Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels (20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ15.28.97.111.3
Low33.86.25.58.1
Medium50-1.54.1-0.85.9
High1502.13.53.24.7
Table 1: Example of Accuracy and Precision Data
Recovery
  • Protocol: The extraction recovery of the analyte is determined by comparing the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration. This should be evaluated at low, medium, and high QC concentrations.

  • Acceptance Criteria: While there is no strict acceptance criterion, recovery should be consistent and reproducible across the concentration range.

Matrix Effect
  • Protocol: The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked blank plasma sample to the peak response of the analyte in a pure solution. This should be evaluated using at least six different sources of blank plasma.

  • Acceptance Criteria: The coefficient of variation of the matrix factor across the different lots of plasma should be ≤ 15%.

Sample Preparation MethodMean Recovery (%)Mean Matrix Effect (%)
Protein Precipitation92.588.7
Liquid-Liquid Extraction85.195.3
Solid-Phase Extraction95.898.2
Table 2: Comparative Recovery and Matrix Effect Data
Stability
  • Protocol: The stability of the analyte in plasma must be evaluated under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.

    • Post-Preparative Stability: In the autosampler under the conditions of analysis.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Stability ConditionDurationMean % of Nominal
Freeze-Thaw3 Cycles97.2
Bench-Top6 hours98.5
Long-Term (-80°C)90 days95.8
Post-Preparative24 hours101.3
Table 3: Example of Stability Data

Conclusion

The successful validation of a bioanalytical assay for 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one in plasma is a multifaceted process that demands a deep understanding of analytical chemistry, regulatory guidelines, and the physicochemical properties of the analyte. While a simple protein precipitation followed by reversed-phase LC-MS/MS analysis stands as the most efficient primary approach, alternative methods such as LLE and SPE offer cleaner extracts at the cost of increased complexity. The choice of the final validated method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the resources available. By adhering to the principles and protocols outlined in this guide, researchers can confidently develop and validate a robust and reliable assay that will withstand regulatory scrutiny and provide the high-quality data essential for advancing drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Glorius, F., et al. (2019). New synthesis method for fluorinated piperidines. Analytik NEWS. [Link]

  • Li, W., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • Pace, V., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Patel, K., et al. (2025). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. Journal of Drug Delivery Science and Technology. [Link]

  • Romandini, S., et al. (2015). Quantification of piperacillin, tazobactam, meropenem, ceftazidime, and linezolid in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Antimicrobial Chemotherapy. [Link]

  • Nairoukh, Z., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Sagara, K., et al. (2000). Determination of pibutidine metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (n.d.). [1-[(2-Amino-4-pyridinyl)methyl]-4-fluoropiperidin-4-yl]-[4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)piperidin-1-yl]methanone. National Center for Biotechnology Information. [Link]

  • Pace, V., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.